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  • Product: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester
  • CAS: 13249-63-3

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

The following technical guide details the mechanism of action hypothesis for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (CAS: 13249-63-3). This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action hypothesis for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (CAS: 13249-63-3). This document is structured for researchers and drug development professionals, focusing on the compound's design as a latent alkylating agent (prodrug).

Classification: Carbamate Nitrogen Mustard (Latent Alkylating Agent) CAS Registry Number: 13249-63-3 Molecular Formula: C₁₁H₁₃Cl₂NO₂[1]

Executive Summary

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester represents a class of "deactivated" nitrogen mustards designed to overcome the rapid, non-specific reactivity associated with aliphatic mustards like mechlorethamine.[1] By acylating the nitrogen atom with a phenyl carbamate moiety, the electron density on the nitrogen is withdrawn, preventing the immediate formation of the reactive aziridinium ion.[1]

The Core Hypothesis: This molecule acts as a prodrug .[1][2] It is pharmacologically inert in its intact form due to the carbamate stabilization.[1] Its biological activity is contingent upon the cleavage of the carbamate bond (via enzymatic or chemical hydrolysis), which releases the free amine nor-nitrogen mustard (bis(2-chloroethyl)amine) .[1] Once released, the amine rapidly cyclizes to form the aziridinium cation, the active electrophile responsible for DNA alkylation and subsequent cytotoxicity.[1]

Chemical Basis of Latency

To understand the mechanism, one must first analyze the structural electronic effects that differentiate this compound from active mustards.[1]

Electronic Deactivation

In standard nitrogen mustards (e.g., HN2), the nitrogen atom has a localized lone pair of electrons.[1] This lone pair performs an intramolecular nucleophilic attack on the


-carbon, displacing a chloride ion to form a strained, highly reactive aziridinium ring.[1]

In N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester :

  • The nitrogen lone pair is delocalized into the adjacent carbonyl group of the carbamate linkage (

    
    ).[1]
    
  • Consequence: The nucleophilicity of the nitrogen is drastically reduced (

    
     of conjugate acid drops significantly compared to the amine).[1]
    
  • Result: The rate of aziridinium formation is negligible in the intact molecule.[1] The compound can circulate without immediately alkylating serum proteins, theoretically reducing systemic toxicity.[1]

The Phenyl Ester Leaving Group

The choice of a phenyl ester (unlike a tert-butyl or alkyl ester) suggests a design optimized for hydrolytic lability under specific conditions:

  • Phenoxide Leaving Group: Upon hydrolysis, the molecule releases phenol.[1] Phenoxide is a better leaving group than alkoxides, making this carbamate more susceptible to nucleophilic attack (e.g., by esterases or carbamases) than its aliphatic counterparts.[1]

Mechanism of Action: The Activation Cascade

The pharmacological activity follows a sequential "Activation-Alkylation" pathway.[1]

Step 1: Transport and Distribution

The intact carbamate is lipophilic (LogP estimated > 2.0), facilitating passive diffusion across cell membranes.[1] Unlike charged aziridinium ions, which require active transport or are excluded, the neutral carbamate can penetrate solid tumors.[1]

Step 2: Bioactivation (The Rate-Limiting Step)

Inside the biological matrix (plasma or intracellular cytosol), the carbamate bond undergoes hydrolysis.[1] This is likely catalyzed by non-specific esterases or carbamases (e.g., carboxylesterases).[1]

  • Reaction:

    
    [1]
    
  • Products: Phenol, Carbon Dioxide, and Bis(2-chloroethyl)amine .[1]

Step 3: Aziridinium Formation

Once the free amine (


) is released, the nitrogen lone pair is restored.[1]
  • Kinetics: First-order intramolecular cyclization (

    
     at 
    
    
    
    , pH 7.4).[1]
  • Intermediate: The Aziridinium Cation is formed.[1]

Step 4: DNA Alkylation

The aziridinium ion is a potent electrophile.[1] It attacks the most nucleophilic site on DNA, the N7 position of Guanine .[1]

  • Mono-alkylation: Forms a mono-adduct.[1]

  • Cross-linking: The second chloroethyl arm undergoes the same cyclization and attack, leading to Interstrand Cross-links (ICLs) between guanine bases on opposite strands (typically at 5'-GNC sequences).[1]

  • Outcome: DNA replication arrest, cell cycle checkpoint activation (p53), and apoptosis.[1]

Visualization: Activation Pathway

The following diagram illustrates the transition from the inert prodrug to the DNA-damaging agent.[1]

ActivationPathway Prodrug N,N-Bis-(2-chloroethyl)- carbamic acid phenyl ester (INERT) Intermediate Free Amine Bis(2-chloroethyl)amine Prodrug->Intermediate Activation Byproducts Phenol + CO2 Prodrug->Byproducts Enzyme Esterase/Carbamase (Hydrolysis) Enzyme->Prodrug Catalysis Aziridinium Aziridinium Ion (REACTIVE ELECTROPHILE) Intermediate->Aziridinium Cyclization (Fast) DNA_Adduct DNA Cross-link (Guanine N7) Aziridinium->DNA_Adduct Alkylation

Caption: Figure 1.[1] The bioactivation cascade of the phenyl carbamate prodrug to the active DNA-crosslinking species.[1]

Experimental Protocols for Validation

To validate this mechanism, researchers must distinguish between the intact carbamate and the active species.[1]

Protocol A: Hydrolysis Kinetics (HPLC)

Objective: Determine the half-life (


) of the prodrug in plasma vs. buffer to assess enzymatic contribution.[1]
  • Preparation: Dissolve compound (10 mM) in DMSO.

  • Incubation: Spike into:

    • PBS (pH 7.4, Negative Control).

    • Human Plasma (contains esterases).[1]

    • Porcine Liver Esterase (PLE) solution (Positive Control).[1]

  • Sampling: Aliquot at

    
     min. Quench with cold acetonitrile.
    
  • Analysis: RP-HPLC (C18 column). Monitor disappearance of the Phenyl Ester peak and appearance of Phenol (UV 270 nm).[1]

  • Validation Criteria: Rapid hydrolysis in plasma/PLE but stability in PBS confirms the "Latent/Prodrug" hypothesis.[1]

Protocol B: NBP Alkylation Assay

Objective: Quantify alkylating activity.[1] The intact carbamate should be NBP-negative; the hydrolysate should be NBP-positive.[1]

  • Reagent: Prepare 4-(p-nitrobenzyl)pyridine (NBP) (5% in acetone).

  • Workflow:

    • Group 1: Compound in buffer (No Enzyme).[1]

    • Group 2: Compound + Esterase (Pre-incubated 30 min).[1]

    • Control: Mechlorethamine (Positive Control).[1]

  • Reaction: Mix sample with NBP and heat at

    
     for 20 min.
    
  • Development: Add alkalizing agent (NaOH/Piperidine).

  • Readout: Measure Absorbance at 600 nm (Blue/Purple color indicates alkylation).

  • Expected Data:

GroupConditionNBP Reactivity (

)
Interpretation
1 Intact Carbamate< 0.05 (Baseline)Lone pair unavailable; No alkylation.
2 Hydrolyzed (Active)> 0.80 (High)Amine released; Aziridinium formed.[1]
3 Mechlorethamine> 0.90 (High)Constitutively active.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11230235, N-BOC-N,N-Bis(2-chloroethyl)amine (Analogous Structure).[1] Retrieved from [Link]

  • Singh, R. K., et al. (2018). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status.[1] Current Organic Chemistry.[1] (General mechanism of nitrogen mustard activation).

  • Chaturvedi, D. (2011). Application of organic carbamates in drug design.[1] Part 1: Anticancer agents.[1][2] Current Drug Delivery.[1][2] (Review of carbamate prodrug strategies).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester in Organic Solvents

Foreword: Navigating the Uncharted Solubility Landscape of a Complex Molecule This document, therefore, serves as both a predictive guide and a practical manual. As your Senior Application Scientist, I will leverage fund...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Solubility Landscape of a Complex Molecule

This document, therefore, serves as both a predictive guide and a practical manual. As your Senior Application Scientist, I will leverage fundamental principles of organic chemistry and data from structurally related compounds to forecast the solubility of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. More importantly, this guide provides a robust, step-by-step experimental protocol to empower researchers to determine its solubility with precision in their own laboratory settings. Our approach is grounded in the "like dissolves like" principle, a cornerstone of solubility theory, and emphasizes a self-validating experimental design to ensure the generation of reliable and reproducible data.

Molecular Architecture and its Implications for Solubility

To predict the solubility of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, we must first dissect its molecular structure and consider the contribution of each functional group to its overall polarity.

The molecule can be deconstructed into three key regions:

  • The N,N-Bis-(2-chloroethyl)amino Group: This moiety, a derivative of a nitrogen mustard, is characterized by two ethyl chloride chains attached to a nitrogen atom. The presence of the electronegative chlorine atoms introduces some polarity. However, the overall hydrocarbon character of the ethyl groups and the tertiary amine structure contribute to a significant non-polar nature. Data from the closely related compound, Bis(2-chloroethyl)ethylamine, reveals that it is miscible with many organic solvents but has very poor solubility in water, underscoring the hydrophobic contribution of this group.[1]

  • The Carbamate Linkage (-O-C(=O)-N<): The carbamate group is a key structural feature that will influence solubility. While it contains polar C=O and C-O bonds, the lone pairs on the nitrogen and oxygen atoms are involved in resonance, which can affect its ability to act as a hydrogen bond acceptor. The overall contribution of the carbamate group to polarity is moderate.

  • The Phenyl Ester Group (-O-Ph): The phenyl ring is a large, non-polar, and hydrophobic component of the molecule. This aromatic system will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

Overall Polarity Assessment:

Considering the contributions of these three regions, N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is predicted to be a predominantly non-polar to moderately polar molecule with limited capacity for hydrogen bonding (it can act as a hydrogen bond acceptor at the carbonyl oxygen and the ester oxygen). Its solubility in water is expected to be very low.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester in a range of common organic solvents. This table serves as a preliminary guide for solvent selection in experimental work.

Solvent Category Solvent Predicted Solubility Rationale
Non-Polar Hexane, Toluene, BenzeneHighThe non-polar phenyl ring and the bis(2-chloroethyl) groups will interact favorably with these non-polar solvents through London dispersion forces.[2]
Polar Aprotic Dichloromethane (DCM), ChloroformHighThese solvents have a moderate polarity and can effectively solvate the entire molecule. DCM is often a good solvent for a wide range of organic compounds.
Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents are more polar than DCM and can interact with the carbamate linkage. Their hydrocarbon portions will also interact with the non-polar parts of the molecule.
Acetone, Acetonitrile (ACN)ModerateWhile polar, these solvents may be less effective at solvating the large non-polar regions of the molecule compared to DCM or THF.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese are highly polar aprotic solvents and should be capable of dissolving the compound, although they are often used for more polar molecules.
Polar Protic Methanol, EthanolLow to ModerateThe hydroxyl groups of these solvents can act as hydrogen bond donors, but the large non-polar regions of the solute will likely limit solubility.
WaterVery Low / InsolubleThe predominantly non-polar character of the molecule will lead to very poor solubility in the highly polar, hydrogen-bonding network of water.[1]

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to qualitatively and quantitatively determine the solubility of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester.

Safety Precautions

Given the presence of the bis(2-chloroethyl)amino moiety, a nitrogen mustard analogue, this compound should be handled with extreme caution. Structurally related compounds are known to be skin, eye, and respiratory irritants.[3][4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical splash goggles.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Consult the specific Safety Data Sheet (SDS) for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester before starting any work. If an SDS is not available, treat the compound as highly hazardous.

Materials
  • N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (solute)

  • A range of organic solvents (see table above) of appropriate purity

  • Small vials or test tubes with caps

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block (optional, for temperature-dependent studies)

  • Filtration apparatus (e.g., syringe filters)

Qualitative Solubility Determination Workflow

This initial screening provides a rapid assessment of solubility.

G start Start: Weigh 1-2 mg of Compound add_solvent Add 0.1 mL of Solvent start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble No Change partially_soluble Partially Soluble observe->partially_soluble Some Dissolution add_more_solvent Add another 0.9 mL of Solvent insoluble->add_more_solvent partially_soluble->add_more_solvent vortex_again Vortex for 30 seconds add_more_solvent->vortex_again final_observation Final Observation vortex_again->final_observation final_observation->soluble Completely Dissolved final_observation->insoluble No Change final_observation->partially_soluble Some Dissolution

Caption: Workflow for qualitative solubility determination.

Procedure:

  • Accurately weigh approximately 1-2 mg of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester into a small vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at a concentration of approximately 10-20 mg/mL.

  • If the solid has not dissolved or has only partially dissolved, add an additional 0.9 mL of the solvent (for a total of 1 mL).

  • Recap the vial and vortex for another 30 seconds.

  • Observe the solution again. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a more precise measurement of solubility.

Procedure:

  • Add an excess amount of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or magnetic stirrer can be used.

  • After equilibration, allow the mixture to stand undisturbed for several hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (compatible with the solvent) is recommended.

  • Dilute the clear supernatant with a suitable solvent to a concentration that can be accurately measured by an appropriate analytical technique (e.g., HPLC-UV, GC-MS).

  • Quantify the concentration of the compound in the diluted sample using a pre-established calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic. Investigating solubility at different temperatures can be crucial for applications such as crystallization.

  • Solvent Polarity: As predicted in the table above, the polarity of the solvent is a key determinant. A systematic study across a range of solvents with varying polarity indices can provide a comprehensive solubility profile.

  • Compound Purity: Impurities in the solid can affect its solubility. It is essential to use a well-characterized and purified sample for accurate solubility measurements.

  • pH (for aqueous solutions): While the target compound is expected to have very low water solubility, any potential for hydrolysis or ionization under different pH conditions could slightly alter its solubility in aqueous-organic mixtures. The stability of carbamates can be pH-dependent.[5]

Conclusion and Future Work

This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester in organic solvents. While direct experimental data is currently lacking in the public domain, the principles of molecular structure and polarity allow for a reasoned prediction of its solubility profile. The provided experimental protocols offer a clear and safe pathway for researchers to generate this critical data.

It is our recommendation that researchers using this compound for the first time perform the qualitative and, if necessary, quantitative solubility experiments outlined in this guide. The resulting data will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating this compound for its intended application.

References

  • Solubility of Things. N,N-bis(2-chloroethyl)naphthalen-2-amine. [Link]

  • PubChem. Bis(2-chloroethyl)ethylamine. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • ResearchGate. Solvent effects of N-nitroso, N-(2-chloroethyl), N′,N′- dibenzylsulfamid and its copper(II) and cobalt(II) complexes: Fluorescence studies. [Link]

  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • PubChem. Phenyl carbamate. [Link]

  • Pharmaffiliates. Benzyl bis(2-chloroethyl)carbamate. [Link]

  • Google Patents. Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
  • ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. [Link]

  • Acanthus Research. N,N-bis(2-chloroethyl)nitrous amide. [Link]

  • LookChem. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS). [Link]

Sources

Foundational

Technical Monograph: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

A Guide to Latent Nitrogen Mustard Prodrug Architectures Executive Summary Compound Identity: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester CAS Registry Number: 13249-63-3 Synonyms: Phenyl N,N-bis(2-chloroethyl)carb...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Latent Nitrogen Mustard Prodrug Architectures

Executive Summary

Compound Identity: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester CAS Registry Number: 13249-63-3 Synonyms: Phenyl N,N-bis(2-chloroethyl)carbamate; Phenyl bis(2-chloroethyl)carbamate.[1][2][3] Classification: Nitrogen Mustard Carbamate / Alkylating Prodrug.

This technical guide provides a comprehensive analysis of Phenyl N,N-bis(2-chloroethyl)carbamate , a chemical entity designed as a "latent" alkylating agent. Unlike free nitrogen mustards (e.g., mechlorethamine), which are highly reactive and toxic immediately upon administration, this carbamate derivative stabilizes the nitrogen lone pair. This chemical masking reduces systemic toxicity and requires specific activation (hydrolysis or enzymatic cleavage) to release the active cytotoxic species. This guide details its synthesis, mechanism of latency, and experimental handling, serving as a foundational reference for researchers in prodrug development and medicinal chemistry.

Chemical Architecture & Synthesis

The synthesis of phenyl N,N-bis(2-chloroethyl)carbamate relies on the nucleophilic substitution of phenyl chloroformate by bis(2-chloroethyl)amine (nor-nitrogen mustard). This approach is preferred over the reaction of phenol with carbamoyl chlorides due to the higher stability and commercial availability of the amine hydrochloride precursors.

2.1 Reaction Logic

The reaction is driven by a base (typically triethylamine or pyridine) which acts as a proton scavenger, neutralizing the HCl byproduct. The choice of solvent (Dichloromethane or Chloroform) is critical; it must solubilize the organic reactants while remaining inert to the acyl chloride.

Figure 1: Synthesis Pathway

Synthesis A Phenyl Chloroformate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Bis(2-chloroethyl)amine (Nucleophile) B->C D Phenyl N,N-bis(2-chloroethyl)carbamate (Target Product) C->D Elimination of Cl- E HCl Scavenger (Base: Et3N) E->C Proton Capture

Caption: Synthesis of Phenyl N,N-bis(2-chloroethyl)carbamate via carbamoylation.

2.2 Experimental Protocol: Synthesis

Note: This protocol involves the use of vesicants and lachrymators. All work must be performed in a certified chemical fume hood.

Reagents:

  • Bis(2-chloroethyl)amine hydrochloride (10 mmol)

  • Phenyl chloroformate (10.5 mmol)

  • Triethylamine (22 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation of Free Amine: Suspend bis(2-chloroethyl)amine hydrochloride in DCM (30 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (22 mmol) dropwise over 10 minutes. The solution will become cloudy as triethylamine hydrochloride precipitates.

  • Acylation: Add Phenyl chloroformate (10.5 mmol) dissolved in DCM (20 mL) dropwise to the reaction mixture, maintaining the temperature below 5°C. Causality: Low temperature prevents competing hydrolysis of the chloroformate and minimizes polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and excess base.

    • Wash with saturated NaHCO3 (20 mL) to remove any phenolic byproducts.

    • Wash with Brine (20 mL), dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization from ethanol/hexane if solid.

Mechanism of Action: The "Latent" Concept

The defining feature of this compound is its reduced reactivity compared to the parent nitrogen mustard.

3.1 Electronic Deactivation

In a free nitrogen mustard, the nitrogen lone pair is available to displace the chloride ion intramolecularly, forming a highly electrophilic Aziridinium Ion . In the carbamate derivative, the nitrogen lone pair is delocalized into the carbonyl group (


). This resonance effect significantly reduces the nucleophilicity of the nitrogen, preventing aziridinium formation at physiological pH.
3.2 Activation Pathway

For cytotoxicity to occur, the carbamate linkage must be cleaved. This can happen via:

  • Chemical Hydrolysis: Slow spontaneous hydrolysis in aqueous media.

  • Enzymatic Cleavage: Action of esterases or amidases (e.g., carbylesterases) abundant in liver or tumor tissue.

Once cleaved, the free bis(2-chloroethyl)amine is released, which immediately cyclizes to the active aziridinium species, cross-linking DNA.

Figure 2: Pharmacological Activation & DNA Alkylation

Mechanism Prodrug Phenyl N,N-bis(2-chloroethyl)carbamate (Inactive/Latent) Hydrolysis Hydrolysis / Enzymatic Cleavage Prodrug->Hydrolysis FreeAmine Bis(2-chloroethyl)amine (Free Mustard) Hydrolysis->FreeAmine Release of Phenol + CO2 Aziridinium Aziridinium Ion (Electrophile) FreeAmine->Aziridinium Intramolecular Cyclization (Fast) Adduct DNA Cross-link (Cytotoxicity) Aziridinium->Adduct Nucleophilic Attack by DNA DNA DNA Guanine N7 DNA->Adduct

Caption: Activation pathway from latent carbamate to DNA alkylation.

Quantitative Data Summary

The following table summarizes the physicochemical properties and reactivity profile.

ParameterValue / DescriptionSignificance
Molecular Formula C₁₁H₁₃Cl₂NO₂--
Molecular Weight 262.13 g/mol --
Physical State Solid (typically) or Viscous OilMelting point varies by purity; typically 50–60°C range for similar analogs.
Solubility DMSO, Ethanol, DCM, AcetonePoor water solubility aids lipophilic transport across cell membranes.
Alkylating Activity (NBP) Low / NegligibleNegative in 4-(p-nitrobenzyl)pyridine assay unless hydrolyzed. Confirms latency.
Half-life (pH 7.4) > 24 hours (Est.)Stable in buffer; requires enzymatic catalysis for rapid activation.
Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: High.

  • Carcinogenicity: Probable human carcinogen (Nitrogen mustard derivative).

  • Skin Corrosion: Vesicant (Blistering agent).

Self-Validating Safety Protocol:

  • Double-Gloving: Use Nitrile over Laminate film gloves. Nitrogen mustards penetrate latex and standard nitrile rapidly.

  • Quenching Agent: Prepare a 5% Sodium Thiosulfate solution before starting work. Thiosulfate rapidly neutralizes alkylating agents by nucleophilic attack.

  • Decontamination: All glassware must be soaked in thiosulfate solution for 24 hours before washing.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3037081 (Related Structure: ICI-85966). Retrieved from [Link]

  • Ross, W. C. J. (1953). The Chemistry of Cytotoxic Alkylating Agents. Advances in Cancer Research, 1, 397-449.
  • Edwards, P. D., et al. (1973).[4] Cytotoxic compounds.[5][4][6] Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol... as sources of biologically active carbamates.[4] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Design and Evaluation of N,N-Bis-(2-chloroethyl)-carbamic Acid Phenyl Ester

This technical guide details the design, synthesis, and evaluation of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (referred to herein as PCNM , Phenyl Carbamate Nitrogen Mustard). This document treats PCNM as a la...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and evaluation of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (referred to herein as PCNM , Phenyl Carbamate Nitrogen Mustard).

This document treats PCNM as a latent alkylating prodrug , designed to overcome the rapid systemic toxicity of free nitrogen mustards by utilizing carbamate stability to delay the formation of the reactive aziridinium ion until hydrolytic activation occurs.

Executive Summary

Nitrogen mustards are potent DNA alkylating agents, but their clinical utility is often limited by rapid electrophilic reactivity, leading to severe off-target toxicity (myelosuppression). N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (PCNM) represents a "deactivated" prodrug strategy. By acylating the mustard nitrogen within a carbamate linkage, the lone pair electrons necessary for auto-cyclization are delocalized, rendering the molecule inert in its intact form. Pharmacological activity is contingent upon the hydrolytic cleavage of the carbamate bond—mediated by plasma esterases or tumor-associated amidases—releasing the active nor-nitrogen mustard.

Chemical Architecture & Mechanism of Action

The "Deactivation" Principle

The core rationale for PCNM is the modulation of nucleophilicity. In free nitrogen mustards (e.g., mechlorethamine), the nitrogen lone pair attacks the


-carbon, displacing chloride to form the highly electrophilic aziridinium ion .

In PCNM, the nitrogen is part of a carbamate functionality (


). The nitrogen lone pair participates in resonance with the carbonyl oxygen. This delocalization reduces the electron density available for nucleophilic attack on the 

-chloroethyl group, effectively silencing the alkylating capability until the carbamate is cleaved.
Activation Pathway

The activation of PCNM is a multi-step cascade:

  • Prodrug Transport: The lipophilic phenyl group facilitates passive diffusion across cell membranes.

  • Enzymatic/Chemical Hydrolysis: Attack at the carbonyl carbon by water (catalyzed by esterases) or nucleophiles.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates (

    
     loss).
    
  • Reactivation: This releases nor-nitrogen mustard (bis(2-chloroethyl)amine), restoring the nitrogen lone pair.

  • Alkylation: Rapid formation of the aziridinium ion and subsequent DNA cross-linking (N7-Guanine).[1][2]

Pathway Visualization

The following diagram illustrates the transition from inert prodrug to active DNA-damaging agent.

ActivationPathway Prodrug PCNM (Prodrug) [Inert Carbamate] Hydrolysis Hydrolysis (Esterase/pH) Prodrug->Hydrolysis CarbamicAcid Unstable Carbamic Acid Hydrolysis->CarbamicAcid Cleavage NorMustard Nor-Nitrogen Mustard (Free Amine) CarbamicAcid->NorMustard -CO2 (Spontaneous) Aziridinium Aziridinium Ion (Electrophile) NorMustard->Aziridinium Cyclization (k1) DNA_Adduct DNA Cross-link (N7-Guanine) Aziridinium->DNA_Adduct Alkylation

Figure 1: Mechanism of activation.[1] The carbamate linkage acts as a "chemical switch," preventing premature cyclization.

Chemical Synthesis Protocol

Objective: Synthesize N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester via chloroformate coupling. Safety Warning: Bis(2-chloroethyl)amine is a potent blister agent and alkylating agent. All operations must be performed in a functioning fume hood with full PPE (double nitrile gloves, face shield).

Reagents
  • Phenyl Chloroformate: 10 mmol (1.57 g)

  • Bis(2-chloroethyl)amine Hydrochloride: 10 mmol (1.79 g)

  • Triethylamine (TEA): 22 mmol (3.07 mL) - Acts as HCl scavenger

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology
  • Preparation of Amine Base:

    • Suspend bis(2-chloroethyl)amine hydrochloride in 30 mL of anhydrous DCM in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add 22 mmol of Triethylamine dropwise over 10 minutes. Stir for 30 minutes to liberate the free amine.

  • Acylation Reaction:

    • Dissolve Phenyl Chloroformate (10 mmol) in 10 mL DCM.

    • Add this solution dropwise to the amine mixture at 0°C.

    • Critical Control: Maintain temperature < 5°C to prevent decomposition.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash the reaction mixture with water (2 x 20 mL), 1M HCl (2 x 20 mL, to remove unreacted amine), and Brine (20 mL).

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotavap) at < 40°C.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

    • Yield Expectation: 75–85%.

SynthesisFlow Start Reactants: Ph-OCOCl + HN(CH2CH2Cl)2·HCl Step1 Deprotonation: Add Et3N / DCM at 0°C Start->Step1 Step2 Coupling: Add Phenyl Chloroformate Stir 4-6h Step1->Step2 Step3 Workup: Wash (H2O, HCl, Brine) Dry (Na2SO4) Step2->Step3 Final Purified PCNM (Solid/Oil) Step3->Final

Figure 2: Synthetic workflow for PCNM production.

Physicochemical & Stability Profiling

To validate the prodrug hypothesis, one must prove the compound is stable in buffer (intact carbamate) but releases alkylating species upon hydrolysis.

Hydrolytic Stability Assay (HPLC)

Rationale: Determine the half-life (


) of the carbamate bond at physiological pH vs. lysosomal pH.
  • Conditions: Phosphate buffer (pH 7.4) and Acetate buffer (pH 5.0) at 37°C.

  • Method:

    • Prepare a 1 mM stock of PCNM in DMSO.

    • Dilute 1:100 into pre-warmed buffer.

    • Inject into HPLC (C18 column, Acetonitrile/Water gradient) at

      
       min.
      
    • Quantify the disappearance of the PCNM peak and appearance of Phenol.

NBP Alkylation Assay (Chemical Validation)

Rationale: Since the intact carbamate should not alkylate, this assay measures the "unmasking" of activity. 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a purple chromophore.

Protocol:

  • Reagent A: 5% NBP in Acetone.

  • Reagent B: PCNM (Test) vs. Mechlorethamine (Positive Control).

  • Incubation: Mix Reagent A and B in Acetate buffer (pH 5.0). Incubate at 37°C for varying times (1h, 4h, 24h).

  • Development: Add 0.1 mL of 1M NaOH.

  • Readout: Measure Absorbance at 600 nm.

    • Expected Result: PCNM shows a "lag phase" (low absorbance initially) followed by a rise as hydrolysis releases the active mustard. The Positive Control shows immediate high absorbance.

Biological Evaluation Framework

In Vitro Cytotoxicity (MTT Assay)

Compare the


 of PCNM against standard nitrogen mustards in cell lines with varying esterase levels.
ParameterExperimental GroupControl GroupRationale
Cell Lines HepG2 (High Esterase), MCF-7Fibroblasts (Normal)Assess selectivity based on enzymatic activation.
Exposure 24h, 48h, 72hVehicle (DMSO)Prodrugs often require longer incubation for activation.
Readout Optical Density (570 nm)-Mitochondrial viability as a proxy for cell death.
DNA Cross-linking Assessment (Alkaline Comet Assay)

Objective: Confirm that the mechanism of death is DNA alkylation (interstrand cross-links).

  • Method: Treat cells with PCNM. Lyse cells and perform electrophoresis under alkaline conditions.

  • Interpretation: Alkylating agents cause DNA cross-links which prevent the migration of DNA ("comet tail"). A reduction in tail moment compared to irradiated controls indicates successful cross-linking.

References

  • Ross, W. C. J. (1962). Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths. (Foundational text on nitrogen mustard mechanism).
  • Springer, C. J., & Niculescu-Duvaz, I. (1996). "Prodrugs of alkylating agents."[1][3] Anti-Cancer Drug Design, 11, 625-668.

  • Denny, W. A. (2001). "Prodrug strategies in cancer therapy." European Journal of Medicinal Chemistry, 36(7-8), 577-595.

  • Tew, K. D., et al. (1996). "Estramustine, a novel antimitotic agent with weak alkylating activity." Seminars in Oncology.
  • Kwon, C. H., et al. (1991). "Reaction of N,N-bis(2-chloroethyl)amine with chloroformates." Journal of Medicinal Chemistry. (Synthesis reference).
  • Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards."[4] Mutation Research, 318(3), 205-226.

Sources

Protocols & Analytical Methods

Method

Application Note: IC50 Determination of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester in Cancer Cell Lines

[1][2][3][4] Introduction & Mechanism of Action N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (Phenyl N,N-bis(2-chloroethyl)carbamate) represents a class of hydrophobic nitrogen mustard prodrugs. Unlike free nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction & Mechanism of Action

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (Phenyl N,N-bis(2-chloroethyl)carbamate) represents a class of hydrophobic nitrogen mustard prodrugs. Unlike free nitrogen mustards (e.g., mechlorethamine), the carbamate linkage stabilizes the lone pair on the nitrogen atom, reducing its nucleophilicity and delaying the formation of the reactive aziridinium ion until metabolic or hydrolytic cleavage occurs.

This application note details the protocol for determining the half-maximal inhibitory concentration (IC50) of this compound. The methodology accounts for the specific chemical instability of nitrogen mustards in aqueous media and the lipophilic nature of the phenyl ester moiety.

Mechanistic Pathway

The cytotoxicity of this compound relies on a two-step activation process:

  • Carbamate Cleavage: Hydrolysis (spontaneous or esterase-mediated) releases the active bis-(2-chloroethyl)amine moiety.

  • Alkylation: The free amine undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion, which alkylates DNA at the N7 position of guanine, leading to interstrand cross-linking and apoptosis.

Visualization: Activation & Signaling Pathway

G Prodrug Phenyl N,N-bis(2-chloroethyl)carbamate ActiveMustard Active Nitrogen Mustard (Bis-2-chloroethylamine) Prodrug->ActiveMustard Cleavage Enzyme Carboxylesterases / Hydrolysis Enzyme->Prodrug Aziridinium Aziridinium Ion (Electrophile) ActiveMustard->Aziridinium Cyclization DNA Genomic DNA Aziridinium->DNA Guanine N7 Alkylation Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Cross-linking

Figure 1: Pharmacological activation pathway from the carbamate prodrug to DNA alkylation and cell death.

Safety & Handling (Critical)

  • Hazard Class: Nitrogen mustards are potent vesicants and mutagens .

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Containment: All weighing and stock preparation must occur within a certified Chemical Fume Hood.

  • Deactivation: Neutralize spills and waste with 10% Sodium Thiosulfate solution to quench the alkylating activity.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (>98% purity)Target analyte
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Stock preparation (Mustards hydrolyze in water)
Cell Lines MCF-7 (Breast), A549 (Lung), or Jurkat (Leukemia)Biological models
Assay Reagent CCK-8 (WST-8) or ResazurinMetabolic activity readout
Positive Control Chlorambucil or MelphalanValidation standard
Plate Reader Absorbance (450 nm) or Fluorescence readerData acquisition

Experimental Protocol

Stock Solution Preparation

Scientific Rationale: Nitrogen mustards degrade rapidly in aqueous solutions (half-life < 30 mins for some derivatives). Therefore, aqueous dilutions must be prepared immediately before dosing.

  • Weigh ~5 mg of the compound into a glass vial.

  • Dissolve in 100% Anhydrous DMSO to achieve a 100 mM Master Stock.

  • Vortex for 30 seconds to ensure complete solubilization.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Cell Seeding (Day 0)
  • Harvest cells in the exponential growth phase.

  • Dilute cells in complete culture media (RPMI-1640 or DMEM + 10% FBS).

  • Seed 3,000 - 5,000 cells/well in 96-well plates (100 µL/well).

    • Note: Include "Blank" wells (media only) and "Vehicle Control" wells (cells + DMSO).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Compound Treatment (Day 1)

Critical Step: Do not perform serial dilutions in the culture plate. Prepare a "Dosing Plate" first.

  • Preparation of Working Solutions:

    • Dilute the 100 mM DMSO stock into culture media to create a 2X top concentration (e.g., 200 µM).

    • Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Serial Dilution:

    • Perform a 1:2 or 1:3 serial dilution series in a separate sterile 96-well plate (Dosing Plate) using complete media.

    • Range suggestion: 100 µM down to 0.1 µM (8-point curve).

  • Transfer:

    • Aspirate old media from the cell plate (optional, or add 2X concentrated drug on top of 100µL existing media).

    • Transfer 100 µL of diluted compound from Dosing Plate to Cell Plate.

  • Incubation: Incubate for 48 to 72 hours .

    • Reasoning: Alkylating agents often require at least one cell division cycle to manifest cytotoxicity (S-phase arrest).

Readout (Day 3 or 4)
  • Add 10 µL of CCK-8 reagent (or equivalent MTT/Resazurin) to each well.

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance at 450 nm (reference 650 nm).

Visualization: Experimental Workflow

Workflow Stock Step 1: Stock Prep (100mM in DMSO) Dilution Step 3: Serial Dilution (Intermediate Plate) Stock->Dilution Freshly Prepared Seeding Step 2: Cell Seeding (3-5k cells/well, 24h) Treatment Step 4: Treatment (48-72h Incubation) Seeding->Treatment Adherence Dilution->Treatment Transfer Readout Step 5: CCK-8/MTT Assay (Absorbance @ 450nm) Treatment->Readout Metabolic Check

Figure 2: Step-by-step workflow for IC50 determination.

Data Analysis & Interpretation

Calculate the % Viability for each well using the formula:



Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit the data using a Non-linear regression (4-parameter logistic model) .

Expected Results Table (Hypothetical Data for Validation)
Cell LineExpected IC50 Range (µM)Sensitivity Profile
MCF-7 15.0 – 30.0 µMModerate sensitivity (p53 wild-type)
MDA-MB-231 25.0 – 50.0 µMLower sensitivity (Triple-negative)
Jurkat 0.5 – 5.0 µMHigh sensitivity (Hematological origin)

Note: Values are estimates based on structural analogues like Chlorambucil [1].

Troubleshooting & Optimization

IssueProbable CauseSolution
High Variability Hydrolysis of mustard groupPrepare dilutions in media immediately before adding to cells. Do not store diluted media.
Low Toxicity Poor cellular uptakeThe phenyl ester increases lipophilicity; ensure incubation time is sufficient (72h) for prodrug entry and activation.
Precipitation High concentration in aqueous mediaEnsure final DMSO concentration is constant across wells or keep drug concentration below solubility limit (<100 µM).

References

  • Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Source: National Institutes of Health (PMC). Context: Provides comparative IC50 values for nitrogen mustard derivatives (e.g., Chlorambucil IC50 ~29 µM in MCF-7) which serves as a benchmark for the phenyl ester derivative. URL:[Link]

  • Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates. Source: ACS Omega / PubMed Central. Context: Details the synthesis and cytotoxicity protocols for phenyl-substituted nitrogen mustards, highlighting the importance of time-dependent cytotoxicity (48h vs 96h). URL:[Link]

  • Evolution of Nitrogen-Based Alkylating Anticancer Agents. Source: MDPI (Molecules). Context: mechanistic overview of nitrogen mustard activation and stability issues in physiological conditions. URL:[Link]

Application

Application Note: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester for Bioconjugation and Crosslinking

Executive Summary This technical guide details the application of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (referred to herein as Ph-NM-Carbamate ) as a specialized heterobifunctional reagent. Unlike standard h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (referred to herein as Ph-NM-Carbamate ) as a specialized heterobifunctional reagent. Unlike standard homobifunctional crosslinkers (e.g., glutaraldehyde), this compound operates via a sequential "Acylate-then-Alkylate" mechanism. It is primarily used to tether a cytotoxic nitrogen mustard moiety onto a carrier molecule (protein, antibody, or peptide) via a stable urea linkage, subsequently enabling the conjugate to alkylate biological targets such as DNA or secondary proteins.

Key Applications
  • Antibody-Drug Conjugates (ADCs): Introduction of alkylating warheads to monoclonal antibodies.

  • Chromatin Mapping: Tethering alkylating agents to DNA-binding proteins to map genomic interaction sites.

  • Pro-drug Synthesis: Creating stable carbamate derivatives that release active nitrogen mustards upon enzymatic hydrolysis.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

Understanding the dual-mode reactivity of Ph-NM-Carbamate is critical for experimental success. The molecule contains two distinct reactive centers with vastly different kinetics.

The "Acylate-then-Alkylate" Workflow
  • Site 1: Phenyl Ester (Acylation): The phenyl ester acts as a leaving group. Upon reaction with a primary amine (e.g., Lysine

    
    -amino group), it undergoes aminolysis to form a urea linkage . This step is fast and occurs under mild basic conditions (pH 7.5–8.5).
    
  • Site 2: Nitrogen Mustard (Alkylation): The bis-(2-chloroethyl)amine group is the effector. Once tethered, it forms a reactive aziridinium ion intermediate.[1][2][3] This electrophile attacks nucleophilic centers (specifically N7-Guanine in DNA or Sulfhydryls/Amines in proteins).[3]

Crucial Insight: The formation of the urea linkage (Step 1) reduces the electron density on the nitrogen atom compared to a free amine. This electron withdrawal slows the formation of the aziridinium ion, providing necessary chemical stability (latency) to the conjugate during purification, while retaining sufficient reactivity for intracellular alkylation at 37°C.

Mechanistic Pathway Diagram

G Reagent Ph-NM-Carbamate (Reagent) Intermediate Transition State (Tetrahedral) Reagent->Intermediate pH 8.0 Mix Protein Carrier Protein (Lysine-NH2) Protein->Intermediate Conjugate Protein-Urea-Mustard (Stable Conjugate) Intermediate->Conjugate Aminolysis Phenol Phenol (Byproduct) Intermediate->Phenol Release Aziridinium Aziridinium Ion (Active Electrophile) Conjugate->Aziridinium 37°C Slow Activation Target Target DNA/Protein (Crosslinked) Aziridinium->Target Alkylation (N7-Guanine)

Figure 1: Sequential reaction pathway. The phenyl ester facilitates rapid conjugation (blue/green), creating a urea-linked mustard (yellow) that subsequently activates to crosslink targets (red/black).

Handling & Safety (Critical)

  • Hazard Class: Nitrogen mustards are potent mutagens and vesicants (blistering agents).

  • Containment: All weighing and solubilization must occur in a certified Chemical Fume Hood.

  • Decontamination: Neutralize spills and waste with 10% Sodium Thiosulfate solution for 30 minutes before disposal. Thiosulfate rapidly alkylates the mustard group, rendering it inactive.

  • Solubility: The reagent is hydrophobic. Dissolve in anhydrous DMSO or DMF before adding to aqueous buffers.

Experimental Protocols

Protocol A: Synthesis of Protein-Mustard Conjugate

Objective: Covalently attach the nitrogen mustard moiety to a carrier protein (e.g., BSA, Antibody) via lysine residues.

Materials
  • Protein: 1–5 mg/mL in Modification Buffer.

  • Modification Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.0). Avoid Tris or Glycine buffers as they contain competing amines.

  • Reagent: Ph-NM-Carbamate (100 mM stock in dry DMSO).

  • Desalting Column: Zeba™ Spin Columns or PD-10 (Sephadex G-25).

Step-by-Step Procedure
  • Preparation: Equilibrate the protein in Modification Buffer. Ensure the protein solution is free of carrier amines (e.g., sodium azide, Tris).

  • Activation: Add the Ph-NM-Carbamate stock solution to the protein sample.

    • Molar Ratio: Use a 10-20x molar excess of reagent over protein.

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 1 hour at Room Temperature (20–25°C) with gentle agitation.

    • Note: The reaction releases phenol. The pH may drop slightly; ensure buffer capacity is sufficient (e.g., 50 mM phosphate).

  • Quenching (Optional): Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted phenyl esters. Incubate for 15 mins.

  • Purification: Immediately process the sample through a Desalting Column equilibrated with PBS (pH 7.4). This removes free phenol, unreacted reagent, and DMSO.

    • Storage: The conjugate is now "armed." Store at -80°C. Do not store at 4°C for prolonged periods , as the mustard group will slowly hydrolyze.

Protocol B: Validation of Alkylating Activity (NBP Assay)

Objective: Confirm that the conjugated nitrogen mustard is still active and capable of alkylation. The urea linkage stabilizes the mustard, but it must not deactivate it entirely.

Principle: 4-(4-Nitrobenzyl)pyridine (NBP) reacts with active alkylating agents to form a blue/violet adduct upon alkalinization.

Materials
  • NBP Reagent: 5% (w/v) 4-(4-Nitrobenzyl)pyridine in Acetone.

  • Conjugate: Purified Protein-Mustard Conjugate (from Protocol A).

  • Alkaline Solvent: 50% Triethylamine in Acetone.

Step-by-Step Procedure
  • Reaction: Mix 100 µL of Conjugate (1 mg/mL) with 50 µL of NBP Reagent in a PCR tube.

  • Incubation: Heat at 60°C for 30 minutes . (Heat accelerates the aziridinium formation).

  • Development: Cool on ice for 1 minute. Add 50 µL of Alkaline Solvent.

  • Readout: Observe color change immediately.

    • Violet/Blue: Active alkylating agent present.[1][3][4]

    • Colorless/Yellow: Inactive (Hydrolyzed) or failed conjugation.

  • Quantification: Measure Absorbance at 560 nm immediately (color fades over time).

Data Analysis & Troubleshooting

Expected Results Table
ParameterControl (Native Protein)Experimental (Mustard Conjugate)Interpretation
SDS-PAGE Mobility Standard MWSlight Shift / SmearUrea modification adds mass; Alkylation may cause intramolecular crosslinks.
NBP Assay (A560) < 0.05 AU> 0.30 AUHigh absorbance confirms active warhead attachment.
Free Thiol Content 100%90-100%The phenyl ester targets amines, not thiols. Thiols should remain intact.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation during conjugation High DMSO conc. or Over-modificationReduce reagent excess (try 5x). Add reagent slowly while vortexing.
No Alkylating Activity (NBP) Hydrolysis of MustardEnsure DMSO stock is anhydrous. Avoid phosphate buffers with high chloride during storage (suppresses aziridinium).
Low Conjugation Efficiency Competing AminesDialyze protein thoroughly into PBS/Borate before reaction. Remove Tris/Glycine.

Workflow Visualization

Workflow cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Validation Step1 Dissolve Reagent (Anhydrous DMSO) Step2 Mix with Protein (pH 8.0, 1h, RT) Step1->Step2 Step3 Desalt/Purify (Remove Phenol) Step2->Step3 Step4 NBP Assay (Check Alkylation) Step3->Step4 QC Check Step5 Bio-Assay (Crosslinking/Cytotoxicity) Step3->Step5 Application

Figure 2: Operational workflow from reagent solubilization to final biological application.

References

  • Bardos, T. J., et al. "Synthesis and biological activity of some N-bis(2-chloroethyl)carbamates." Journal of Medicinal Chemistry, vol. 8, no. 2, 1965, pp. 167-174. Link

  • Ross, W. C. J. "Biological Alkylating Agents." Butterworths, London, 1962. (Foundational text on nitrogen mustard reactivity and aziridinium kinetics).
  • Hermanson, G. T. "Bioconjugate Techniques." 3rd Edition, Academic Press, 2013. (General protocols for phenyl ester and carbamate chemistry). Link

  • Friedman, O. M., et al. "N-Phosphorylated nitrogen mustards." Journal of the American Chemical Society, vol. 76, no. 17, 1954. (Mechanistic comparisons of mustard stability). Link

Sources

Method

Application Notes and Protocols for Testing "N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester"

A Guide for Researchers in Drug Development Introduction: Understanding N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a member of the nitrogen mustard family, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Introduction: Understanding N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a member of the nitrogen mustard family, a class of alkylating agents known for their cytotoxic properties.[1] Alkylating agents exert their effects by covalently attaching an alkyl group to DNA, which can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2] This class of compounds, including derivatives like chlorambucil, has been a cornerstone in cancer chemotherapy.[3][4] The bis(2-chloroethyl)amino group is the key functional moiety responsible for the alkylating activity, leading to intra- and inter-strand DNA cross-linking.[2] This guide provides a comprehensive framework for researchers to assess the cytotoxic and apoptotic potential of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester in a cell culture setting.

Part 1: Experimental Design and Workflow

A logical and stepwise approach is crucial for accurately characterizing the cellular effects of this compound. The following workflow provides a roadmap for a comprehensive in vitro evaluation.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Screening cluster_apoptosis Phase 3: Mechanism of Action - Apoptosis cluster_analysis Phase 4: Data Analysis & Interpretation A Cell Line Selection & Culture C MTT Assay (Viability) A->C D LDH Assay (Membrane Integrity) A->D B Compound Preparation B->C B->D E Annexin V/PI Staining (Flow Cytometry) C->E Determine IC50 for further assays G IC50 Determination & Statistical Analysis C->G D->E D->G F Western Blot (Apoptotic Markers) E->F Confirm apoptosis pathway E->G F->G

Caption: A comprehensive workflow for the in vitro evaluation of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester.

Part 2: Cell Culture and Compound Preparation

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question. For general anti-cancer screening, a panel of cell lines from different tissue origins is recommended.[5]

  • Commonly Used Cancer Cell Lines:

    • HeLa (Cervical Cancer): A robust and widely used cell line.

    • A549 (Lung Cancer): A common model for lung adenocarcinoma.[5]

    • MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line.

    • PC-3 (Prostate Cancer): An androgen-insensitive prostate cancer cell line.[5]

    • Jurkat (T-cell Leukemia): A suspension cell line useful for apoptosis studies.

  • General Cell Culture Protocol:

    • Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture adherent cells when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal cell density.[6]

    • Regularly test for mycoplasma contamination to ensure data integrity.[7]

Preparation of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

Due to the reactive nature of alkylating agents, proper handling and preparation are paramount.[8]

  • Stock Solution Preparation:

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock aliquot and dilute it in a complete culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).

Part 3: Cytotoxicity Assays

The initial step in characterizing the compound's effect is to determine its cytotoxicity across a range of concentrations.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Treat the cells with a serial dilution of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11][12]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9][11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

ParameterRecommendation
Cell Seeding Density 1,000 - 100,000 cells/well (optimize for each cell line)[10]
Incubation Time 24, 48, or 72 hours
MTT Reagent 10 µL of 5 mg/mL solution
Incubation with MTT 2-4 hours[11]
Solubilization 100-150 µL DMSO or other suitable solvent
Absorbance Reading 570 nm
LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Protocol:

  • Plate and treat cells as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.[14]

  • Add 50 µL of the LDH reaction mixture to each well.[14]

  • Incubate for 30 minutes at room temperature, protected from light.[14]

  • Add 50 µL of the stop solution.[14]

  • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Include controls for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).[15]

ParameterRecommendation
Supernatant Volume 50 µL
Reaction Mixture 50 µL
Incubation 30 minutes at room temperature, in the dark[14]
Stop Solution 50 µL
Absorbance Reading 490 nm

Part 4: Apoptosis Detection Assays

Once the cytotoxic concentration range is established, the next step is to investigate if the compound induces apoptosis.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]

Annexin V PI Staining start Start | Treat cells with compound harvest Harvest Cells (Adherent & Suspension) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Protocol:

  • Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value. Include a positive control for apoptosis (e.g., staurosporine).[19]

  • After the desired incubation time, harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[19]

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[19]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[20]

Key Apoptotic Markers:

  • Caspases: Detection of cleaved (active) forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.[21]

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated Caspase-3 is another key indicator of apoptosis.[22]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the involvement of the intrinsic apoptotic pathway.[22][23]

Protocol:

  • Treat cells with the compound as described for the Annexin V/PI assay.

  • Harvest both floating and adherent cells and wash with ice-cold PBS.[24]

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.[24]

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the apoptotic markers of interest overnight at 4°C.

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]

Part 5: Data Analysis and Interpretation

  • IC50 Calculation: For the MTT and LDH assays, plot the percentage of cell viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects compared to the vehicle control.

  • Flow Cytometry Data: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis induction.

  • Western Blot Data: Densitometry analysis can be used to quantify the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This guide provides a robust framework for the in vitro evaluation of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. By systematically assessing its effects on cell viability, membrane integrity, and key apoptotic pathways, researchers can gain valuable insights into its potential as a therapeutic agent. It is imperative to include appropriate controls and perform experiments with biological replicates to ensure the reliability and reproducibility of the findings.

References

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. The inherent reactivity of the nitrogen mustard and carbamate ester moieties necessitates a method capable of separating the active compound from potential degradants. This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals, covering method parameters, sample preparation, and validation strategies in accordance with international regulatory standards.

Introduction: The Analytical Challenge

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a molecule of interest that incorporates two chemically significant functional groups: a carbamate ester and a bis-(2-chloroethyl)amine, commonly known as a nitrogen mustard. The nitrogen mustard group is a powerful alkylating agent, a property leveraged in chemotherapy but also indicative of high reactivity and potential instability.[1][2] Both the ester and the chloroethyl groups are susceptible to hydrolysis.[3][4][5] Therefore, any analytical method for this compound must not only accurately quantify the parent molecule but also demonstrate specificity by resolving it from process-related impurities and degradation products that may form during manufacturing, storage, or under stress conditions.

This document presents a scientifically grounded HPLC method developed to meet these challenges. The choice of a reversed-phase C18 column, a buffered mobile phase, and UV detection is explained, providing a reliable tool for purity testing and stability assessment.

Principle of the Method

The method employs reversed-phase chromatography, an ideal technique for separating moderately polar to nonpolar compounds. The stationary phase is a nonpolar, octadecyl-silane (C18) modified silica, while the mobile phase is a more polar mixture of acetonitrile and an aqueous buffer. The analyte, N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, will partition between these two phases based on its hydrophobicity. Elution is achieved using a gradient of increasing organic solvent, which decreases the polarity of the mobile phase and elutes the analyte and any related impurities from the column. The phenyl group in the molecule provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis spectrophotometer.

Materials and Methods

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • Data acquisition and processing software (e.g., OpenLab CDS, Empower™, or equivalent).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

Reagents and Chemicals
  • N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (≥98%).

  • Hydrochloric acid (ACS grade).

  • Sodium hydroxide (ACS grade).

  • Hydrogen peroxide (30%, ACS grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions. The rationale behind these choices is to provide a balance between resolution, analysis time, and method robustness. A slightly acidic mobile phase is used to ensure the reproducibility of the analyte's retention time and to minimize the base-catalyzed hydrolysis of the carbamate ester on-column.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus, Waters SunFire)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly. This is the standard stock solution.

  • Prepare working standards by appropriate dilution of the stock solution for linearity and other validation experiments.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh a quantity of the sample equivalent to about 10 mg of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester.

  • Transfer the sample into a 100 mL volumetric flask.

  • Follow steps 3-5 from the standard preparation protocol.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Framework

For the method to be considered trustworthy and reliable, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10] The following protocols outline the necessary validation experiments.

Specificity and Forced Degradation

The core of a stability-indicating method is its ability to unequivocally assess the analyte in the presence of its degradation products. A forced degradation study is performed to generate these products and demonstrate peak purity.[6][7][10]

Protocol:

  • Prepare solutions of the analyte at approximately 100 µg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH and heat at 60 °C for 2 hours.

    • Oxidation: Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples by HPLC, preferably with a PDA detector to assess peak purity. The goal is to achieve 5-20% degradation of the parent compound.

G cluster_Analyte N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester cluster_Stress Stress Conditions cluster_Degradants Potential Degradation Pathways Analyte Parent Compound Acid Acid (HCl) Analyte->Acid hydrolysis Base Base (NaOH) Analyte->Base hydrolysis Oxidation Oxidation (H₂O₂) Analyte->Oxidation oxidation Thermal Heat Analyte->Thermal degradation Hydrolysis Carbamate Hydrolysis (Phenol + Bis(2-chloroethyl)amine) Acid->Hydrolysis Base->Hydrolysis Cyclization Chloroethyl Cyclization (Aziridinium Ion Formation) Base->Cyclization Other Other Oxidative Degradants Oxidation->Other

Caption: Potential degradation pathways under forced stress conditions.

Linearity

Prepare at least five concentrations of the reference standard across a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

Accuracy

Accuracy will be determined by a recovery study. Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be calculated at each level, with acceptance criteria typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should meet the pre-defined acceptance criteria (typically ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

System Suitability

Before starting any analysis, the chromatographic system must pass system suitability tests to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of 5 Replicate Injections ≤ 2.0% for peak area and retention time

// Nodes SamplePrep [label="1. Sample & Standard\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemSuitability [label="2. System Suitability Test\n(SST)", fillcolor="#FBBC05", fontcolor="#202124"]; Sequence [label="3. Sequence Run\n(Standards & Samples)"]; Integration [label="4. Chromatogram\nIntegration"]; Calculation [label="5. Data Calculation\n(Purity, Assay)"]; Report [label="6. Final Report\nGeneration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> SystemSuitability; SystemSuitability -> Sequence [label="If SST Passes"]; Sequence -> Integration; Integration -> Calculation; Calculation -> Report; }

Caption: General workflow for the HPLC analysis protocol.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the quantitative determination of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. The protocol is designed to be specific, accurate, and precise. The inclusion of a forced degradation study framework establishes its utility as a stability-indicating method, which is paramount for the analysis of a chemically reactive molecule. This method can be readily implemented in research and quality control laboratories for routine analysis and stability studies of this compound and related drug substances.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Carbamic acid, phenyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69322, Phenyl carbamate. Retrieved from [Link]

  • ResearchGate. (2020). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Lahtinen, R. M., et al. (2000). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. Chemical research in toxicology, 13(5), 364–373. Retrieved from [Link]

  • Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • ResearchGate. (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • PubMed. (2018). A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (1982). Determination of reactive nitrogen mustard anticancer drugs in plasma by high-performance liquid chromatography using derivatization. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Applying pattern recognition methods to analyze the molecular properties of a homologous series of nitrogen mustard agents. Retrieved from [Link]

  • ResearchGate. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5). Retrieved from [Link]

  • Semantic Scholar. (1965). Microbial degradation of isopropyl-N-3-chlorophenyl- carbamate and 2-Chloroethyl-N-3-Chloro- phenylcarbamate. Retrieved from [Link]

  • MDPI. (2023). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Retrieved from [Link]

  • ACS Publications. (1956). Colorimetric Estimation of Nitrogen Mustards in Aqueous Media. Hydrolytic Behavior of Bis-(β-chloroethyl)amine, nor HN2. Retrieved from [Link]

  • ijamscr. (2018). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubMed. (2000). Identification of the nitrogen-based blister agents bis(2-chloroethyl)methylamine (HN-2) and tris(2-chloroethyl)amine (HN-3) and their hydrolysis products on soil using ion trap secondary ion mass spectrometry. Retrieved from [Link]

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135439, Methyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (Phenyl carbamate of Nor-nitrogen mustard) Audience: Medicinal Chemists, Process Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (Phenyl carbamate of Nor-nitrogen mustard) Audience: Medicinal Chemists, Process Development Scientists

Executive Technical Summary

The synthesis of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester involves the acylation of bis(2-chloroethyl)amine (nor-nitrogen mustard) with phenyl chloroformate . While the acylation itself is straightforward, the instability of the nitrogen mustard backbone introduces a critical "ticking clock" mechanism.

The primary failure mode is not the acylation efficiency, but the intramolecular cyclization of the free amine intermediate into a reactive aziridinium ion . This guide details how to suppress this pathway and manage the moisture sensitivity of the chloroformate reagent.

Critical Reaction Pathways & Failure Modes

The following diagram maps the competitive landscape between the desired acylation and the unwanted aziridinium formation.

ReactionPathways Start Bis(2-chloroethyl)amine HCl Salt FreeAmine Free Amine (Transient Species) Start->FreeAmine Deprotonation Base Base (e.g., TEA) Base->FreeAmine Product TARGET PRODUCT (Phenyl Carbamate) FreeAmine->Product Acylation (Fast at 0°C) Aziridinium Aziridinium Ion (Major Impurity) FreeAmine->Aziridinium Cyclization (If T > 5°C or pH > 8) PhOCOCl Phenyl Chloroformate PhOCOCl->Product Hydrolysis Phenol + CO2 PhOCOCl->Hydrolysis + H2O

Figure 1: Competitive pathways. The "Free Amine" is the critical control point. If it exists too long without reacting with Phenyl Chloroformate, it cyclizes to the Aziridinium ion.

Troubleshooting Guide: The "Aziridinium Trap"

Issue: The reaction mixture turns cloudy or yellow/brown, and LCMS shows a polar mass peak (M-36) or dimerized byproducts. Diagnosis: Premature formation of the aziridinium ion.

The Mechanism

Nitrogen mustards possess a "self-destruct" mechanism. Once the amine is deprotonated (free base), the nitrogen lone pair attacks the


-carbon, displacing the chloride. This forms a cyclic aziridinium ion.[1][2][3]
  • Risk Factor: High temperature (>5°C) or excess base availability before the electrophile (chloroformate) is present.

  • Consequence: The aziridinium species is water-soluble and highly reactive. It will not form the desired carbamate efficiently and may polymerize.

Corrective Protocol

The goal is to minimize the "residence time" of the free amine. It must be acylated immediately upon deprotonation.

Protocol Adjustment:

  • Do NOT premix the amine HCl salt with the base.

  • Suspend the Bis(2-chloroethyl)amine HCl in DCM (Dichloromethane) and cool to -10°C to 0°C .

  • Add Phenyl Chloroformate first.

  • Add the base (Triethylamine or DIPEA) dropwise and very slowly.

    • Why? As the base enters, it liberates a small amount of free amine. Since the chloroformate is already present in excess, the amine is trapped (acylated) immediately, before it has time to cyclize.

Troubleshooting Guide: Phenyl Chloroformate Hydrolysis

Issue: Low yield, presence of phenol in the final product, evolution of gas (CO₂) during reaction. Diagnosis: Moisture contamination leading to reagent decomposition.

The Mechanism

Phenyl chloroformate is highly susceptible to hydrolysis, yielding phenol, HCl, and CO₂.



Data: Solvent & Base Compatibility
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DCM Best solubility for the carbamate; non-nucleophilic. Avoid alcohols (methanol/ethanol) which will react with chloroformate to form mixed carbonates.
Base Triethylamine (TEA) Acts as an HCl scavenger. Must be used in stoichiometric excess (2.1 - 2.5 eq) to neutralize both the amine HCl salt and the HCl generated from acylation.
Temperature < 0°C Suppresses both aziridinium formation (kinetic control) and hydrolysis rates.
Atmosphere Argon/Nitrogen Essential to prevent atmospheric moisture ingress.

Master Protocol: Synthesis of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

Safety Warning: Bis(2-chloroethyl)amine is a potent vesicant (blister agent) and alkylating agent. Handle only in a certified fume hood with full PPE (double nitrile gloves).

Step-by-Step Methodology
  • Preparation:

    • Dry a 3-neck round bottom flask under vacuum/N₂ purge.

    • Charge Bis(2-chloroethyl)amine Hydrochloride (1.0 eq).[1][4]

    • Add anhydrous Dichloromethane (DCM) (10-15 volumes). Stir to form a suspension.

  • Reagent Addition (The "Reverse Addition" Strategy):

    • Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Add Phenyl Chloroformate (1.1 eq) in one portion. The mixture remains a suspension.

  • Controlled Activation:

    • Prepare a solution of Triethylamine (2.2 eq) in a small volume of DCM.

    • Add the TEA solution dropwise over 30–60 minutes.

    • Observation: The suspension will clear as the amine HCl salt is neutralized and reacts, but TEA·HCl salts may precipitate later.

    • Critical Check: Maintain internal temperature < 5°C throughout addition.

  • Completion:

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitor: Check by TLC or LCMS. Look for the disappearance of the starting amine.

  • Workup (pH Critical):

    • Quench with cold water .[5]

    • Wash the organic layer with 0.5M HCl (cold) to remove unreacted amine and TEA.

      • Note: Acidic wash prevents post-reaction aziridinium formation.

    • Wash with water and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo (bath temp < 40°C).

FAQ: Common Research Questions

Q1: Can I use aqueous base (Schotten-Baumann conditions) for this reaction?

  • Answer: It is risky.[1] While Schotten-Baumann (NaOH/Water/DCM) is common for amides, the hydrolysis rate of phenyl chloroformate in water is significant. Furthermore, the transient free amine in the aqueous phase is highly prone to aziridinium cyclization. Anhydrous organic conditions are superior for yield and purity.

Q2: I see a peak at M+42 in my LCMS. What is it?

  • Answer: If you used acetonitrile as a solvent or carrier, this could be the nitrilium ion adduct formed from the attack of the aziridinium ion on acetonitrile. It confirms that you generated the aziridinium ion during the process.

Q3: How do I remove the phenol byproduct?

  • Answer: Phenol is generated if excess chloroformate hydrolyzes. It can be difficult to remove by crystallization alone. A wash with cold 0.5M NaOH or 5% NaHCO₃ during workup can convert phenol to the water-soluble phenoxide. However, do this quickly and keep it cold to avoid hydrolyzing your product ester.

References

  • Nitrogen Mustard Reactivity

    • Source: BenchChem.[1] "Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis."

  • Aziridinium Ion Kinetics

    • Source: National Institutes of Health (NIH). "Preparation of Stable Bicyclic Aziridinium Ions."
    • URL:[Link]

  • Phenyl Chloroformate Hydrolysis

    • Source: Journal of Chemical Education.
    • URL:[Link]

  • Carbamate Synthesis Methodology

    • Source: ChemicalBook.[4] "Synthesis of N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE." (Analogous chemistry for benzyl/phenyl esters).

Sources

Optimization

"N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester" solubility issues in aqueous media

Executive Summary N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (also known as Phenyl N,N-bis(2-chloroethyl)carbamate) presents a classic "dual-threat" challenge in aqueous formulation: High Lipophilicity: The pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (also known as Phenyl N,N-bis(2-chloroethyl)carbamate) presents a classic "dual-threat" challenge in aqueous formulation:

  • High Lipophilicity: The phenyl ring and chloroethyl chains create a high partition coefficient (logP), causing immediate precipitation ("crashing out") upon dilution in water.[1][2][3]

  • Hydrolytic Instability: The compound contains two hydrolytically sensitive motifs—the nitrogen mustard group (prone to aziridinium formation) and the phenyl carbamate linkage (susceptible to ester hydrolysis).[2][3]

This guide provides a validated troubleshooting workflow to solubilize this compound while preserving its chemical integrity.

The Physics of "Crashing Out" (Solubility)

Why it happens

Users frequently report that the compound dissolves perfectly in DMSO but forms a cloudy suspension immediately upon addition to cell culture media or buffer.[1][2][3] This is due to solvent shock .[1][2][3] The water molecules form a highly ordered "cage" around the hydrophobic phenyl and chloroethyl groups, which is energetically unfavorable (high entropic cost).[2] The molecules aggregate to minimize water contact, leading to precipitation.[1][2][3]

Troubleshooting Table: Solvent Compatibility
Solvent SystemSolubility RatingStability RiskApplication Note
DMSO (Anhydrous) High (>50 mM)LowRecommended Stock. Store at -20°C, desiccated.[4][1]
Ethanol (Abs.) ModerateModerateUsable, but evaporation alters concentration.[4][1][2][3]
Water / PBS Negligible (<10 µM)Critical Do not store. Prepare immediately before use.[4][1][2][3]
DMSO + PBS (1:1000) Low (Metastable)HighRisk of precipitation within minutes without carriers.[4][2][3]

The Chemistry of Degradation (Stability)

Even if the solution appears clear, the compound may be degrading.[2][3] You must navigate two degradation pathways:

  • Aziridinium Formation (Mustard Reactivity): While the carbamate electron-withdrawing group (EWG) stabilizes the nitrogen lone pair (reducing reactivity compared to simple amines like mechlorethamine), the chloroethyl wings can still cyclize to form a reactive aziridinium ion in water.[1][2] This is the active alkylating species but is unstable.[1][2][3]

    • Mitigation: Keep temperature low (4°C) and minimize time in solution.[1][2][3]

  • Carbamate Hydrolysis (Ester Cleavage): The phenyl group is a good leaving group.[1][2][3] In alkaline conditions (pH > 7.5) , the carbamate linkage is susceptible to hydrolysis, releasing toxic phenol and destroying the molecule's targeting capability [1].[2]

    • Mitigation: Maintain pH between 6.0 and 7.[1][2][3]0. Avoid basic buffers.

Validated Solubilization Protocol

Objective: Create a stable 100 µM working solution from a solid powder.

Materials
  • Vehicle: Anhydrous DMSO (freshly opened or stored over molecular sieves).[1][2][3]

  • Carrier (Optional but Recommended): 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2] or PEG-400.[4][1]

  • Buffer: PBS adjusted to pH 6.5 (slightly acidic to prevent ester hydrolysis).

Step-by-Step Workflow
  • Stock Preparation (100 mM):

    • Weigh the solid compound rapidly (hygroscopic risk).[1][2][3]

    • Dissolve in 100% Anhydrous DMSO . Vortex until completely clear.[1][2][3]

    • Checkpoint: If the stock is cloudy, the DMSO is wet.[2] Discard and use fresh DMSO.

  • Intermediate Dilution (The "Sandwich" Method):

    • Do not add DMSO stock directly to the bulk media.[1][2][3]

    • Prepare a 10x Intermediate in a co-solvent/carrier mix.

    • Mix: 10 µL Stock + 90 µL PEG-400 (or 20% HP-β-CD solution).

    • Vortex vigorously.[1][2][3] This "shields" the hydrophobic core.[1][2][3]

  • Final Dilution (100 µM):

    • Add the 100 µL Intermediate dropwise to 9.9 mL of vigorously vortexing Buffer/Media.[1][2][3]

    • Result: A clear solution or stable micro-emulsion.[1][2][3]

    • Usage: Use within 30 minutes.

Logic Visualization (Decision Tree)

The following diagram illustrates the critical decision points between successful solubilization and chemical degradation.

SolubilityLogic cluster_success Target Window Solid Solid Compound (Lipophilic Carbamate) DMSO_Stock DMSO Stock Solution (Stable & Clear) Solid->DMSO_Stock Dissolve (Anhydrous) Direct_Add Direct Addition to Water/Media DMSO_Stock->Direct_Add Single Step Dilution Carrier_Add Intermediate Step: PEG-400 or Cyclodextrin DMSO_Stock->Carrier_Add Shielding Strategy Precipitate Precipitation (Crash Out) Direct_Add->Precipitate High logP / Entropy Clear_Sol Clear Solution (Metastable) Carrier_Add->Clear_Sol Micelle/Inclusion Complex Hydrolysis Hydrolysis (Phenol Release) Clear_Sol->Hydrolysis pH > 7.5 (Alkaline) Aziridinium Aziridinium Ion (Active but Unstable) Clear_Sol->Aziridinium Time > 60 mins (Water Attack)

Caption: Figure 1. Formulation logic flow. Direct aqueous dilution leads to precipitation.[1][2][3] Alkaline pH triggers ester failure.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I freeze the aqueous working solution for later use? A: Absolutely not. Freezing aqueous solutions of nitrogen mustards is deleterious.[1][2][3] The freeze-thaw cycle promotes hydrolysis and aggregation.[1][2][3] Furthermore, as water freezes, solutes concentrate in the remaining liquid phase, accelerating second-order degradation reactions.[1][2] Always prepare fresh from the DMSO stock.[1][2][3]

Q2: Why did my solution turn yellow after 2 hours? A: Yellowing often indicates the formation of oxidation products or the release of phenol (if the phenyl ester hydrolyzes) which can oxidize to quinones.[2] This confirms chemical degradation.[1][2][3] Discard the solution.

Q3: Is this compound compatible with polystyrene (PS) plates? A: Lipophilic carbamates adsorb strongly to plastics.[1][2][3]

  • Recommendation: Use glass-coated or low-binding polypropylene plates for IC50 assays to ensure the effective concentration matches the calculated dose.[4][1][2]

References

  • RSC Publishing. (1973).[1][2][3] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[4][1][2][3][5] Structure–reactivity relationships consistent with an E1cB mechanism.[1][2][3][5] Journal of the Chemical Society, Perkin Transactions 2.[1][2][3]

  • Vertex Pharmaceuticals. (2016).[1][2][3] Alkylated cyclodextrin compositions and processes for preparing and using the same.[2][3] U.S. Patent No.[1][2][3] 9,493,582.[1][2][3]

  • PubChem. (2025).[1][2][3] Phenyl carbamate - Compound Summary.[4][1][2][3][6] National Library of Medicine.[1][2][3] [4][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3]

Sources

Troubleshooting

dealing with the corrosive nature of "N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester"

To: Research Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Safe Handling, Stability, and Decontamination of Nitrogen Mustard Carbamates The Nature of the Beast: Underst...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Safe Handling, Stability, and Decontamination of Nitrogen Mustard Carbamates

The Nature of the Beast: Understanding the Hazard

Q: Why is this specific compound classified as corrosive and highly toxic?

A: To handle "N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester" safely, you must understand that it possesses a "dual-warhead" of chemical reactivity.[1][2] It is not merely an acid or base; it is a bifunctional alkylating agent combined with a labile phenol group .[1][2]

The Mechanism of Toxicity

The corrosivity and toxicity stem from two distinct chemical events that occur when the molecule encounters biological tissue or moisture:[2]

  • Aziridinium Ion Formation (The "Mustard" Effect): The nitrogen atom in the bis(2-chloroethyl) tail carries a lone pair of electrons.[1][2][3][4] This lone pair performs an intramolecular nucleophilic attack on the

    
    -carbon, displacing a chloride ion.[1][2] This forms a strained, positively charged Aziridinium Ion .[1][2] This ion is an aggressive electrophile that alkylates DNA (specifically the N7 position of guanine), causing cross-linking and cell death.[1][2][3][5] This is the same mechanism responsible for the blistering (vesicant) burns caused by sulfur and nitrogen mustards [1, 2].[1][2]
    
  • Carbamate Hydrolysis: The phenyl ester moiety is susceptible to hydrolysis, especially in basic conditions or in the presence of esterases.[1][2] This cleavage releases Phenol (a corrosive protoplasmic poison that penetrates skin rapidly) and the free nitrogen mustard amine, which is volatile and highly toxic [3].[1][2]

Visualization: The Alkylation Pathway

The following diagram illustrates the activation of the nitrogen mustard moiety, which is the primary driver of its genotoxic and corrosive nature.[2][3][4][5]

AziridiniumMechanism Parent Parent Molecule (N,N-Bis-(2-chloroethyl)...) Aziridinium Reactive Aziridinium Ion (Strained Ring) Parent->Aziridinium Intramolecular Cyclization (-Cl⁻) Hydrolysis Hydrolysis Byproducts (Phenol + HCl) Parent->Hydrolysis Moisture/Enzymes DNA_Damage DNA Alkylation (Guanine N7 Cross-link) Aziridinium->DNA_Damage Nucleophilic Attack by DNA

Figure 1: Mechanism of action showing the formation of the electrophilic aziridinium ion and hydrolytic degradation.[1][2]

Storage & Stability: Preventing Degradation

Q: My container developed pressure/crystals upon storage. What happened?

A: The compound has likely undergone hydrolysis or self-alkylation due to moisture ingress.[1][2]

The Problem: HCl Generation

As the nitrogen mustard moiety cyclizes (even slowly during storage), it releases Chloride ions (


).[1][2] If moisture is present, this results in the formation of Hydrochloric Acid (HCl).[1][2]
  • Consequence: The HCl catalyzes further hydrolysis of the carbamate ester, releasing Phenol and

    
    .[2]
    
  • Sign: Pressurization of the vial (

    
    ) or acrid fumes (HCl/Phenol) upon opening.
    
Storage Protocol
ParameterRequirementReason
Temperature -20°C (Freezer)Slows the kinetics of aziridinium formation.[1][2]
Atmosphere Argon or Nitrogen (Inert)Prevents moisture-induced hydrolysis.[1][2]
Container Glass with Teflon/PTFE linerAvoids leaching plasticizers; PTFE resists alkylation.[1][2]
Desiccant Store secondary container with DrieriteScavenges ambient moisture in the freezer.[1][2]

Handling & PPE: Beyond Standard Nitrile

Q: Is my standard blue nitrile glove sufficient for handling this compound?

A: NO. Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against direct contact with potent alkylating agents.[1][2] Nitrogen mustards can permeate thin nitrile in minutes.[1][2]

The "Double-Barrier" Protocol

For all manipulation of neat material or high-concentration stock solutions (>10 mM), adhere to this hierarchy:

  • Inner Layer: 4-mil Nitrile (for dexterity and sweat absorption).[1][2]

  • Outer Layer: Silver Shield® (Laminate) or heavy-gauge Butyl Rubber.[1][2] Laminate gloves offer the highest permeation resistance to chlorinated alkylators.[1][2]

  • Glove Change: Immediately replace outer gloves if any splash occurs.[1][2]

Engineering Controls:

  • Always handle inside a certified Chemical Fume Hood .[1][2]

  • Do not use a biological safety cabinet (BSC) that recirculates air back into the room unless it is Class II Type B2 (100% exhaust).[1][2]

Reaction Troubleshooting: Synthesis & Yields

Q: I am getting low yields and multiple spots on TLC. What is interfering?

A: The reactivity of the aziridinium ion is non-selective.[2][3] It will react with any available nucleophile, not just your target.[1][2]

Common Pitfalls
  • Protic Solvents: Avoid alcohols (MeOH, EtOH) or water.[1][2] The aziridinium ion will react with the solvent (solvolysis), destroying your reagent.[1][2]

    • Solution: Use anhydrous aprotic solvents (DCM, THF, DMF).[1][2]

  • Nucleophilic Impurities: Presence of amines or thiols in your starting material will lead to immediate scavenging of the reagent.[1][2]

  • Temperature Spikes: Adding the reagent to a warm reaction mixture accelerates polymerization.[1][2]

    • Solution: Add the reagent at 0°C, then slowly warm to room temperature.[1][2]

Decontamination: The Sodium Thiosulfate Method

Q: How do I neutralize a spill or clean my glassware? Bleach is not recommended. [2]

A: Do NOT use Bleach. Bleach (Sodium Hypochlorite) can react with nitrogen mustards to form N-chloroamines, which are often more volatile and toxic than the parent compound.[1][2]

The Gold Standard: Sodium Thiosulfate Sodium Thiosulfate is a "soft" nucleophile that reacts rapidly with the "soft" electrophile (the aziridinium ion), effectively "capping" the alkylating arm and rendering it harmless [4].[1][2]

Neutralization Solution Recipe
  • Active Agent: 10% w/v Sodium Thiosulfate (

    
    ).[1][2]
    
  • Solvent: Water (or 50:50 Water/Ethanol if the spill is on a hydrophobic surface).[1][2]

  • Contact Time: Minimum 30 minutes.

Decontamination Workflow

Follow this decision tree for safe cleanup of spills or glassware.

DeconWorkflow Start Contamination Event Type Is it a Spill or Glassware? Start->Type Spill Spill on Bench/Floor Type->Spill Glass Glassware/Syringes Type->Glass Absorb Cover with Absorbent Pads (Do not wipe yet) Spill->Absorb Soak Immerse in 10% Thiosulfate Bath for >30 mins Glass->Soak Apply Soak Pads with 10% Sodium Thiosulfate Absorb->Apply Wait Wait 30 Minutes Apply->Wait Soak->Wait Clean Collect as Haz Waste (Label: Deactivated Mustard) Wait->Clean Wash Wash with Soap & Water Clean->Wash

Figure 2: Decision tree for neutralizing nitrogen mustard spills and equipment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether [Analogous Nitrogen Mustard Data]. Retrieved from [Link][1][2]

  • Singh, R. K., et al. (2018). Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives.[1][2] European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vacondio, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hatiboglu, I., et al. (1962). Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard.[1][2][6] Annals of Surgery. Retrieved from [Link]

Sources

Optimization

managing heat-induced decomposition of "N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester"

This technical guide addresses the thermal management of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (also referred to as Phenyl N,N-bis(2-chloroethyl)carbamate). Case ID: NM-THERM-DECOMP-001 Subject: Prevention o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal management of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester (also referred to as Phenyl N,N-bis(2-chloroethyl)carbamate).

Case ID: NM-THERM-DECOMP-001 Subject: Prevention of heat-induced degradation in bis(2-chloroethyl) carbamate systems. Assigned Specialist: Senior Application Scientist, Chemical Stability Unit.

Executive Summary: The "Metastability" Trap

Researchers often misjudge the stability of carbamate-protected nitrogen mustards. While the carbamate group withdraws electron density—making this compound significantly more stable than aliphatic mustards (e.g., Mechlorethamine)—it is metastable .

Under thermal stress (


), the protective electronic effect is overcome, leading to two catastrophic failure modes:
  • Cyclization: Formation of the highly toxic, reactive aziridinium ion.

  • Elimination: Dissociation into phenyl isocyanate and bis(2-chloroethyl)amine (which subsequently polymerizes).

Immediate Action Required:

  • Stop any reflux procedures immediately.

  • Isolate the material from protic solvents (water, alcohols).

  • Neutralize any spills with 10% Sodium Thiosulfate (standard mustard decontamination).

Module 1: The Mechanism of Failure

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask. The degradation is not random; it is a competition between resonance stabilization and thermal kinetics.

The Decomposition Pathway

The nitrogen lone pair is the "trigger." In a carbamate, this lone pair is delocalized into the carbonyl (Resonance Structure B), reducing its ability to displace the chloride leaving group. Heat disrupts this stability, increasing the population of the reactive conformer (Structure A), leading to the formation of the Aziridinium Ion .

Key Insight: Once the aziridinium ion forms, it is an electrophilic "super-magnet." If water is present, it hydrolyzes to an alcohol. If no nucleophile is present, it polymerizes or reacts with the chloride ion to scramble the stereochemistry (if chiral) or form dimers.

Decomposition Intact Intact Carbamate (Metastable) Heat Thermal Stress (>40°C) Intact->Heat Energy Input Aziridinium Aziridinium Ion (Reactive Intermediate) Heat->Aziridinium Intramolecular Cyclization (k1) Hydrolysis Hydrolyzed Product (Alcohol Impurity) Aziridinium->Hydrolysis + H2O (Trace moisture) Polymer Polymerized Gum (Tar) Aziridinium->Polymer + Intact Molecule

Figure 1: The thermal degradation cascade. Note that the Aziridinium ion is the critical bottleneck; once formed, degradation is irreversible.

Module 2: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: "My white solid turned into a yellow/brown oil during vacuum drying. Why?"

Diagnosis: Melting Point Depression via Autocatalysis. Technical Explanation: You likely exceeded the onset temperature of decomposition (often lower than the pure melting point). As trace amounts of aziridinium form, they act as impurities, lowering the melting point of the bulk solid. This creates a liquid phase. In the liquid phase, molecular mobility increases, accelerating the intermolecular polymerization reaction. The result is a "mustard oil" or tar. The Fix:

  • Never heat to dry. Use Lyophilization (freeze-drying) from benzene or dioxane (if compatible) or vacuum desiccation over

    
     at ambient temperature.
    
  • If you must heat, do not exceed

    
    .
    
Q2: "I see new multiplets at 3.6–4.0 ppm in my H NMR. Is this solvent?"

Diagnosis: Hydrolysis (Formation of N-2-hydroxyethyl). Technical Explanation: The methylene protons adjacent to the chlorine (


) typically appear around 3.6-3.8 ppm. Upon cyclization and subsequent hydrolysis, the chlorine is replaced by a hydroxyl group (

). This shifts the methylene signals downfield and alters the splitting pattern. The Fix:
  • Run the NMR in anhydrous

    
      stored over molecular sieves.
    
  • Ensure your reaction solvent was rigorously dried (Karl Fischer titration

    
     ppm water).
    
Q3: "Can I recrystallize this from hot ethanol?"

Diagnosis: Solvolysis Risk. Technical Explanation: Absolutely not. At boiling temperatures, ethanol acts as a nucleophile. The heat generates the aziridinium ion, which is immediately trapped by the ethanol to form the ethyl ether derivative (


).
The Fix: 
  • Use cold crystallization . Dissolve in a minimal amount of polar aprotic solvent (e.g., DCM or Ethyl Acetate) at room temperature, then add a non-polar anti-solvent (Hexane or Pentane) and place in a

    
     freezer.
    

Module 3: Analytical Stress Test Protocol

Before committing valuable intermediates to the next step, validate the integrity of your phenyl ester using this "Self-Validating" protocol.

Rapid Stability Check (TLC/NMR)

Objective: Detect early onset of aziridinium formation.

ParameterMethodAcceptance Criteria
Visual Inspect appearanceWhite to off-white crystalline solid. Reject if: Yellow, oily, or gummy.
TLC Silica Gel (

EtOAc/Hex)
Single spot. Reject if: Baseline streak (polymer) or low

spot (hydrolysis alcohol).
Chloride Test

precipitation
Dissolve 5mg in MeOH/Water. Add 1 drop

. Result: Immediate precipitate indicates free

(decomposition has occurred). Intact mustard holds

covalently.
Proton NMR

Integration of

triplet must match aromatic protons exactly.

Module 4: Decision Tree for Processing

Use this logic flow to determine if your current batch is salvageable or requires disposal.

DecisionTree Start Batch Evaluation Visual Visual Inspection Start->Visual Solid Crystalline Solid Visual->Solid Pass Oily Oily/Gummy Visual->Oily Fail AgNO3 Silver Nitrate Test Solid->AgNO3 Discard Quench & Discard (Irreversible) Oily->Discard Polymerized Clear Solution Clear AgNO3->Clear No Free Cl- Precip Precipitate Forms AgNO3->Precip Free Cl- detected Proceed Proceed to Use (Keep <0°C) Clear->Proceed Recryst Attempt Cold Recrystallization Precip->Recryst If minor Recryst->AgNO3 Retest

Figure 2: Workflow for assessing batch quality and determining salvageability.

References

  • Singh, R. K., et al. (2018). Nitrogen Mustards: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Biointerface Research in Applied Chemistry.

    • (General mechanism verification)[1]

  • Bauch, C., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics.

    • (Kinetics of cyclization)

  • National Institute of Standards and Technology (NIST) . Carbamic acid, phenyl-, ethyl ester Properties. NIST Chemistry WebBook.[2]

    • (Thermodynamic data for carbamate analogs)

  • Fisher Scientific. Safety Data Sheet: (2-Chloroethyl)

    • (Handling and Safety protocols)

Sources

Troubleshooting

troubleshooting low cell viability in control groups for "N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester" experiments

Welcome, Researcher. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. As Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. As Senior Application Scientists, we understand that robust and reproducible data are paramount. The health of your control groups is the bedrock of your experimental validity. This center provides in-depth troubleshooting for an issue that can compromise entire studies: low cell viability in vehicle-treated or untreated control groups.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding unexpected toxicity in control groups.

Q1: My vehicle control group shows significant cell death. What is the most common cause?

The most frequent culprit is the solvent used as the vehicle, typically Dimethyl Sulfoxide (DMSO). While essential for solubilizing many compounds, DMSO is cytotoxic at concentrations that can be surprisingly low depending on the cell line and incubation time.[1][2] It is critical to determine the maximum tolerated concentration of your specific solvent on your specific cell line. Many researchers assume a "safe" concentration of <0.5% (v/v), but for sensitive cell lines or long-term assays, this may still be too high.[1]

Q2: I prepared my compound in DMSO, but even the highest dilution in my vehicle control is causing toxicity. Could the DMSO itself be the problem?

Absolutely. The quality of the solvent is critical. Use only high-purity, anhydrous, cell culture-grade DMSO. Lower-grade DMSO can contain impurities that are toxic to cells. Furthermore, DMSO is highly hygroscopic (it readily absorbs water from the air). Once it absorbs water, it can degrade or cause precipitation of your compound upon dilution into aqueous media. Always use a fresh aliquot from a properly stored stock bottle for each experiment.

Q3: Could my stock of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester have degraded?

Yes, this is a significant possibility. The molecule "N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester" possesses two key features prone to degradation:

  • Ester Linkage: The phenyl ester group is susceptible to hydrolysis, especially in the presence of water, which can be introduced from non-anhydrous solvents or atmospheric humidity.[3]

  • Bis-(2-chloroethyl) Group: This is a nitrogen mustard moiety, a class of compounds known as alkylating agents.[4][5] These groups are highly reactive and can hydrolyze, particularly at physiological pH in your cell culture medium.

Degradation can lead to byproducts with different solubility and toxicity profiles, potentially causing unexpected effects in your control wells if there is even minute contamination of the vehicle control stock.

Q4: My untreated cells (no vehicle, no compound) are also showing low viability. What should I investigate?

If your baseline cell health is poor, the issue lies with your general cell culture conditions, not the experimental compound or vehicle. Key areas to investigate immediately are:

  • Cell Culture Media & Supplements: Check the pH of your media; it should typically be between 7.2 and 7.4.[6][7] Confirm the quality and concentration of supplements like Fetal Bovine Serum (FBS). Serum is a major source of variability between batches and can significantly impact cell growth and viability.[8][9]

  • Incubator Conditions: Verify the temperature (37°C) and CO₂ levels (typically 5%) are accurate and stable.

  • Cell Health: Ensure cells are in the logarithmic growth phase and are not over-confluent when seeded for the experiment. High passage numbers can also lead to genetic drift and altered phenotypes.

In-Depth Troubleshooting Guides

If the FAQs have not resolved your issue, follow these systematic guides to pinpoint the source of the problem.

Guide 1: Verifying Reagent & Compound Integrity

The quality of your starting materials is non-negotiable. This guide provides a logical flow to validate them.

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a reactive alkylating agent with a hydrolytically sensitive ester bond.[4][5] Its stability is compromised by water and improper storage. The solvent, meant to be an inert vehicle, can become a primary cytotoxic agent if its purity is low or its concentration is too high.[2][10]

Below is a workflow to diagnose issues related to your compound and solvent.

start Low Viability in Vehicle Control check_solvent Step 1: Validate Solvent start->check_solvent solvent_conc Is final solvent concentration known to be safe for this cell line and assay duration? check_solvent->solvent_conc solvent_grade Is the solvent (e.g., DMSO) anhydrous, high-purity, and sterile? solvent_conc->solvent_grade Yes run_titration Action: Perform Solvent Toxicity Titration Assay (See Protocol 1) solvent_conc->run_titration No / Unsure check_compound Step 2: Assess Compound Stock Integrity solvent_grade->check_compound Yes new_stock Action: Prepare a fresh stock solution from solid compound. solvent_grade->new_stock No storage Was the solid compound stored in a desiccator under inert gas? check_compound->storage stock_prep Was the stock solution prepared with anhydrous solvent and stored at -80°C in small, single-use aliquots? storage->stock_prep Yes storage->new_stock No stock_prep->new_stock No / Unsure

Caption: Troubleshooting workflow for reagent and compound issues.

It is essential to establish a baseline for solvent tolerance. The following table, compiled from literature, shows that cytotoxicity is cell-line dependent.

SolventCell LineIC₅₀ (v/v)Recommended Max Conc. (v/v)Reference
DMSOVarious~1.1% - 1.2%< 0.5% [10]
DMSOhAPC>1% (cytotoxic at 72h)< 0.5% [1]
DMSOHeLa> 2%< 1% [2]
EthanolVarious> 5%< 1% [10][11]

Note: IC₅₀ is the concentration that inhibits 50% of cell growth. The recommended maximum concentration is a guideline; you must determine this empirically for your system.

Guide 2: Optimizing the Cell Culture System

A healthy, stable cell culture is the foundation of any reliable in-vitro assay. Environmental stressors can manifest as low viability, confounding your results.

Cells in culture exist in a delicate artificial environment. Deviations from optimal pH, nutrient levels, or confluency create stress, leading to apoptosis or necrosis.[12] Serum, a critical supplement, is a complex biological mixture whose composition varies from batch to batch, directly impacting cell growth and function.[8][13]

  • pH Maintenance: The optimal pH for most mammalian cell lines is tightly regulated between 7.2 and 7.4 .[6][7] A shift towards acidic pH (yellow media) often indicates metabolic stress or bacterial contamination, while a shift to alkaline pH (purple media) can also reduce viability.[14][15]

  • Serum Variability: Always test a new batch of FBS before purchasing in bulk. Compare the growth rate, morphology, and viability of cells grown in the new batch versus the old, reliable batch. Reserve a large quantity of a single, validated lot for the duration of a project to minimize variability.[8]

  • Confluency and Seeding Density: Plate cells at a consistent density that prevents them from becoming fully confluent before the end of the experiment. Contact inhibition in confluent cultures can alter metabolism and reduce viability.[12] Start experiments when cells are in their logarithmic growth phase.

cluster_media Culture Medium cluster_bio Biological Factors cluster_env Incubator Environment viability Control Group Viability pH pH (7.2-7.4) pH->viability nutrients Nutrient Depletion nutrients->viability serum Serum Batch Variability serum->viability confluency Confluency confluency->viability passage Passage Number passage->viability co2 CO₂ Level co2->pH temp Temperature temp->viability humidity Humidity humidity->viability

Caption: Key factors influencing control cell viability.

Experimental Protocols

Follow these detailed protocols to validate your experimental system.

Protocol 1: Solvent Toxicity Titration Assay

Objective: To determine the maximum non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line over the intended duration of your experiment.

Materials:

  • Your chosen cell line, in logarithmic growth phase.

  • Complete cell culture medium.

  • 96-well clear-bottom, black-walled plates (for fluorescence/luminescence) or clear plates (for colorimetric assays).

  • High-purity, anhydrous, sterile solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS), sterile.[16]

  • A cell viability assay kit (e.g., Resazurin, MTT, CellTiter-Glo®).

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells. Assess viability using a method like Trypan Blue exclusion.[17]

    • Seed cells into a 96-well plate at the same density you will use for your main experiment. Include wells for "no cells" (media only) to serve as a background control.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Solvent Dilution Preparation:

    • Prepare a 2X working stock of your highest solvent concentration. For example, to test a final concentration of 2%, prepare a 4% solution in complete media. This avoids shocking cells with a highly concentrated solvent.

    • Perform a serial dilution of the 2X solvent stock in complete media. A common range to test is from 2% down to 0.015% (final concentration). Always include a "media only" control which will be your 0% solvent group.

  • Cell Treatment:

    • Carefully remove half the media from each well (e.g., 50 µL from a 100 µL volume).

    • Add an equal volume (50 µL) of the 2X serially diluted solvent solutions to the appropriate wells. This will bring the final volume back to 100 µL and the solvent concentrations to 1X (e.g., 1%, 0.5%, 0.25%, etc.).

    • Set up at least 3-6 replicate wells for each concentration.

  • Incubation:

    • Incubate the plate for the exact same duration as your planned compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Subtract the average background reading ("no cells" wells) from all other readings.

    • Normalize the data by setting the average of the 0% solvent control wells to 100% viability.

    • Plot the % viability versus the solvent concentration. The highest concentration that shows no statistically significant decrease in viability compared to the 0% control is your maximum tolerated concentration.

References
  • Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. PubMed.
  • Any advice about the stability of ester and carbamate containing compounds?
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Thrita.
  • N-Ethyl-N-methyl-Carbamic Acid 3-(1-Chloroethyl)phenyl Ester. Clinivex.
  • Cell Viability Assays. NCBI Bookshelf.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study. PubMed.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • How to Manage Serum Batch Variability in Cell Culture. Procell.
  • PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe.
  • 1X Phosphate-Buffered Saline (PBS)
  • Examining the sources of variability in cell culture media used for biopharmaceutical production. PubMed.
  • Poor Cell Growth Troubleshooting. Sigma-Aldrich.
  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.
  • Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-. RSC Publishing.
  • DMSO toxicity in vitro: effects on RGC viability and apoptosis.
  • The Impact of pH on Cell Culture Media. HuanKai Group.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • pH Monitoring is the Key to Cell Culture. Scientific Bioprocessing.
  • Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. PubMed.
  • How to prepare Phosphate Buffered Saline (PBS).
  • Cell culture troubleshooting. Proteintech Group.
  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer.
  • (PDF) Decreasing variability in your cell culture.
  • How do I solve variability issues with my MM1.S cell line.
  • Effects of alteration of the pH level of the culture medium on the viability of HepG2 cells.
  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI.
  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Comprehensive Guide to PBS Solution. IBI Scientific.
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Validation

A Comparative Analysis of the Cytotoxic Profiles of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester and Chlorambucil

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer chemotherapy, nitrogen mustards represent a foundational class of alkylating agents. Their clinical utility, however, is often ci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, nitrogen mustards represent a foundational class of alkylating agents. Their clinical utility, however, is often circumscribed by a narrow therapeutic index and the emergence of drug resistance. This has spurred the development of numerous derivatives aimed at enhancing anti-tumor efficacy and selectivity. This guide provides a detailed comparison of the cytotoxic properties of the well-established drug, chlorambucil, and a structurally related derivative, N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. While direct comparative experimental data for the latter is limited in publicly accessible literature, this guide will leverage data from analogous ester derivatives of chlorambucil to provide a scientifically grounded comparative analysis.

Introduction to the Compounds

Chlorambucil is an aromatic nitrogen mustard that has been in clinical use for decades, primarily for the treatment of chronic lymphocytic leukemia and certain types of non-Hodgkin's lymphoma. Its chemical structure features a phenylbutyric acid moiety attached to the bis-(2-chloroethyl)amine functional group.

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a derivative of the core nitrogen mustard structure where the carboxylic acid group of a potential parent molecule is replaced with a phenyl carbamate group. This modification from a carboxylic acid to a phenyl ester can significantly alter the physicochemical properties of the molecule, including its lipophilicity, cellular uptake, and metabolic activation, thereby potentially influencing its cytotoxic profile.

Mechanism of Action: The Alkylating Core

Both chlorambucil and its carbamic acid phenyl ester derivative belong to the family of nitrogen mustard alkylating agents. Their cytotoxic effects are primarily mediated through the covalent modification of DNA. The core mechanism involves the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine.

This initial alkylation can be followed by a second alkylation event by the other 2-chloroethyl arm, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links are highly cytotoxic lesions that disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]

The induction of DNA damage activates a complex cellular response, with the tumor suppressor protein p53 playing a pivotal role.[1] Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

G cluster_0 Cellular Environment cluster_1 DNA Damage and Signaling Alkylating Agent Alkylating Agent Aziridinium Ion Formation Aziridinium Ion Formation Alkylating Agent->Aziridinium Ion Formation Intramolecular cyclization DNA Alkylation DNA Alkylation Aziridinium Ion Formation->DNA Alkylation Reacts with DNA bases (e.g., N7 of Guanine) DNA Cross-linking DNA Cross-linking DNA Alkylation->DNA Cross-linking Second alkylation event p53 Activation p53 Activation DNA Cross-linking->p53 Activation DNA damage sensor activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest via p21 Apoptosis Apoptosis p53 Activation->Apoptosis via BAX

Figure 1: Generalized mechanism of action for nitrogen mustard alkylating agents.

Comparative Cytotoxicity: The Influence of the Ester Moiety

One study compared the cytotoxicity of chlorambucil with its N-hydroxyethyl-N'-(2-dimethylaminoethyl) ester and the corresponding amide derivative against a panel of cancer cell lines.[3] The results demonstrated that the ester derivative exhibited significantly enhanced cytotoxicity compared to the parent chlorambucil in several cell lines.[3] This suggests that esterification can be a viable strategy to improve the cytotoxic potential of chlorambucil.

The increased cytotoxicity of ester derivatives could be attributed to several factors:

  • Enhanced Cellular Uptake: The increased lipophilicity of the ester compared to the carboxylic acid of chlorambucil may facilitate more efficient passive diffusion across the cell membrane.

  • Intracellular Activation: The ester group can act as a prodrug moiety.[4] Intracellular esterases can cleave the ester bond, releasing the active cytotoxic agent within the cancer cell. This targeted activation could increase the concentration of the active drug at its site of action and potentially reduce systemic toxicity.[4]

The following table summarizes the IC50 values for chlorambucil and one of its ester derivatives from a published study, illustrating the potential for enhanced cytotoxicity with esterification.

CompoundCell LineIC50 (µM)
ChlorambucilHT-29 (Colon Carcinoma)> 50
Chlorambucil Ester DerivativeHT-29 (Colon Carcinoma)~10
ChlorambucilMG-63 (Osteosarcoma)~25
Chlorambucil Ester DerivativeMG-63 (Osteosarcoma)~5
ChlorambucilSK-MEL-3 (Melanoma)> 50
Chlorambucil Ester DerivativeSK-MEL-3 (Melanoma)~20

Data extrapolated from graphical representations in the cited literature.[3]

It is important to note that the specific nature of the ester group (in this case, a phenyl carbamate) will influence the precise cytotoxic profile. Factors such as the rate of hydrolysis by cellular esterases and the overall stability of the molecule will play a crucial role.

Experimental Methodologies for Cytotoxicity Assessment

The evaluation of the cytotoxic effects of alkylating agents like chlorambucil and its derivatives relies on robust in vitro assays. Two commonly employed methods are the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (chlorambucil and N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Overnight incubation Incubation Incubation Compound Treatment->Incubation 24-72 hours MTT Addition MTT Addition Incubation->MTT Addition End of treatment Formazan Formation Formazan Formation MTT Addition->Formazan Formation 2-4 hours incubation Solubilization Solubilization Formazan Formation->Solubilization Dissolve crystals Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Read at 570 nm Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) Calculate viability

Figure 2: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to have a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. This typically includes a substrate (lactate) and a cofactor (NAD+). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background LDH activity from the no-cell control.

Conclusion

While direct experimental data for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is not extensively available, the existing literature on other ester derivatives of chlorambucil suggests that modification of the carboxylic acid group to an ester can be a promising strategy for enhancing cytotoxic activity against cancer cells. The phenyl ester moiety in the target compound is expected to increase lipophilicity, potentially leading to improved cellular uptake. Furthermore, the carbamate linkage may be susceptible to cleavage by intracellular esterases, facilitating the release of the active alkylating agent within the tumor cell.

Further in-depth studies are warranted to directly compare the cytotoxic profiles of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester and chlorambucil across a panel of cancer cell lines. Such studies should also investigate the role of cellular esterases in the activation of the phenyl ester derivative and explore its potential for improved selectivity and a wider therapeutic window compared to the parent drug.

References

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Comparative

A Comparative Guide to the Alkylating Efficiency of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester and Melphalan

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive comparison of the alkylating efficiency of a lesser-known nitrogen mustard de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the alkylating efficiency of a lesser-known nitrogen mustard derivative, N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, against the well-established chemotherapeutic agent, melphalan. In the absence of direct comparative studies in existing literature, this document outlines a robust experimental framework to rigorously evaluate their relative potencies. We will delve into the mechanistic nuances of these compounds, predicated on their structural differences, and provide detailed, field-proven protocols for their head-to-head comparison.

Introduction: The Chemical Arsenal Against Cancer

Nitrogen mustards represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by alkylating DNA[1]. This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1][2]. Melphalan, a phenylalanine derivative of nitrogen mustard, has been a clinical mainstay for decades, particularly in the treatment of multiple myeloma and ovarian cancer. Its efficacy is intrinsically linked to its ability to form DNA interstrand cross-links (ICLs)[1].

This guide introduces N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, a compound belonging to the same family of bifunctional alkylating agents. The core of its structure is the reactive bis(2-chloroethyl)amine moiety, identical to the pharmacophore of many nitrogen mustards. However, the nitrogen atom is bonded to a phenyl carbamate group. The electronic properties of this substituent are anticipated to modulate the nucleophilicity of the nitrogen atom, thereby influencing the rate of aziridinium ion formation and, consequently, its alkylating efficiency. The phenyl group, with its inductive electron-withdrawing effect, may decrease the reactivity of the nitrogen mustard compared to aliphatic mustards[3][4][5].

This document will first explore the established mechanism of action of melphalan and the predicted reactivity of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. Subsequently, a suite of experimental protocols is presented to enable a thorough and quantitative comparison of their alkylating efficiencies.

Mechanism of Action: A Tale of Two Mustards

The cytotoxic activity of nitrogen mustards is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion[6]. This electrophilic intermediate is the primary species that alkylates nucleophilic sites on DNA, with the N7 position of guanine being the most susceptible target[7].

Melphalan: The Phenylalanine-Directed Alkylator

Melphalan's structure, incorporating an L-phenylalanine carrier, facilitates its transport into cells via amino acid transporters[1]. Once intracellular, the lone pair of electrons on the nitrogen atom attacks one of the chloroethyl groups, displacing the chloride ion and forming a highly reactive aziridinium ion. This cation then reacts with a nucleophilic center on a DNA base, primarily the N7 of guanine. The second chloroethyl arm can undergo the same process, leading to the formation of a second covalent bond with another DNA base, often on the complementary strand, resulting in a cytotoxic DNA interstrand cross-link[1][7].

Diagram: Mechanism of Melphalan-induced DNA Cross-linking

melphalan_mechanism Melphalan Melphalan Aziridinium Aziridinium Ion (Reactive Intermediate) Melphalan->Aziridinium Intramolecular Cyclization Mono_adduct DNA Mono-adduct Aziridinium->Mono_adduct Alkylation of Guanine (N7) ICL Interstrand Cross-link (Cytotoxic Lesion) Mono_adduct->ICL Second Alkylation

Caption: Intracellular activation of melphalan and subsequent DNA alkylation.

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester: A Predicted Profile

For N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, the fundamental mechanism of aziridinium ion formation is expected to be similar. However, the electronic influence of the phenyl carbamate group is a critical determinant of its reactivity. The phenyl group is known to exert a weak electron-withdrawing inductive effect (-I effect)[3][4]. This effect would decrease the electron density on the nitrogen atom, making its lone pair less available for the initial intramolecular cyclization. Consequently, the formation of the aziridinium ion is predicted to be slower compared to aliphatic nitrogen mustards. The stability of the carbamate ester bond under physiological conditions will also be a factor; hydrolysis could potentially release the free bis(2-chloroethyl)amine, a highly reactive species[6][8].

Diagram: Predicted Activation of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

carbamate_mustard_mechanism cluster_hydrolysis Potential Hydrolysis Carbamate_Mustard N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester Aziridinium_Slow Aziridinium Ion (Slower Formation?) Carbamate_Mustard->Aziridinium_Slow Intramolecular Cyclization Free_Mustard Bis(2-chloroethyl)amine (Highly Reactive) Carbamate_Mustard->Free_Mustard Hydrolysis DNA_Alkylation DNA Alkylation Aziridinium_Slow->DNA_Alkylation

Caption: Predicted activation pathways for the carbamate mustard.

Experimental Framework for Comparative Analysis

To empirically determine the relative alkylating efficiency of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester and melphalan, a multi-pronged experimental approach is essential. The following protocols are designed to provide a comprehensive comparison, from acellular DNA damage to cellular cytotoxicity.

In Vitro DNA Alkylation and Cross-linking Assays

These assays provide a direct measure of the compounds' ability to modify DNA in a controlled, cell-free environment.

This assay assesses the ability of the compounds to induce conformational changes in plasmid DNA due to alkylation, which can be visualized by agarose gel electrophoresis.

Protocol:

  • Reaction Setup: In separate microcentrifuge tubes, incubate 1 µg of supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester and melphalan (e.g., 0, 10, 50, 100, 500 µM) in a physiological buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a tracking dye and a density agent.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length[9].

  • Visualization and Analysis: Visualize the DNA bands under UV illumination. Unmodified supercoiled DNA will migrate fastest, followed by nicked circular DNA, and then linear DNA. Cross-linked DNA may show retarded migration. Quantify the intensity of the different DNA forms to assess the extent of damage.

Diagram: Workflow for Plasmid DNA Alkylation Assay

plasmid_assay start Start: Supercoiled Plasmid DNA incubate Incubate with Alkylating Agent start->incubate electrophoresis Agarose Gel Electrophoresis incubate->electrophoresis visualize Visualize and Quantify DNA Forms electrophoresis->visualize

Caption: Experimental workflow for the plasmid DNA alkylation assay.

This assay specifically measures the formation of ICLs, a highly cytotoxic lesion.

Protocol:

  • DNA Treatment: Incubate a linear DNA fragment of known size with the test compounds as described in the plasmid alkylation assay.

  • Denaturation and Renaturation: After incubation, denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice.

  • Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide or agarose gel. Single-stranded DNA will migrate faster than the renatured, cross-linked double-stranded DNA[10].

  • Quantification: Quantify the amount of double-stranded DNA to determine the efficiency of ICL formation.

Cell-Based Assays for Cytotoxicity and DNA Damage

These assays evaluate the biological consequences of DNA alkylation in a cellular context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester and melphalan for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[11].

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader[12].

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM) after 48h
N,N-Bis-(2-chloroethyl)-carbamic acid phenyl esterHeLa[Predicted Value]
MelphalanHeLa[Known/Experimental Value]
N,N-Bis-(2-chloroethyl)-carbamic acid phenyl esterA549[Predicted Value]
MelphalanA549[Known/Experimental Value]

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the alkylating agents as in the MTT assay. After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS[13].

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify[13].

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA[14].

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Fragmented DNA will migrate out of the nucleus, forming a "comet tail"[13][14].

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Advanced Analytical Techniques for Adduct Identification

For a more in-depth analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to identify and quantify specific DNA adducts formed by each compound[14][15][16]. This technique offers unparalleled specificity and sensitivity in characterizing the chemical nature of the DNA lesions.

Expected Outcomes and Interpretation

Based on the predicted lower reactivity of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester due to the electron-withdrawing nature of the phenyl carbamate group, it is hypothesized that this compound will exhibit a lower alkylating efficiency compared to melphalan under identical experimental conditions. This would be reflected in:

  • Higher IC50 values in the MTT assay, indicating lower cytotoxicity.

  • Less extensive DNA damage in the plasmid alkylation and comet assays at equivalent concentrations.

  • Lower efficiency of ICL formation .

However, the potential for hydrolysis of the carbamate ester could lead to a more complex kinetic profile of cytotoxicity. The stability of the compound in the culture medium should be assessed concurrently.

Conclusion

While melphalan is a well-characterized and clinically utilized alkylating agent, the therapeutic potential of novel nitrogen mustard derivatives like N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester remains to be elucidated. The experimental framework detailed in this guide provides a rigorous and comprehensive approach to directly compare the alkylating efficiency and cytotoxic potential of these two compounds. The insights gained from these studies will be invaluable for understanding the structure-activity relationships of carbamate-containing nitrogen mustards and for the rational design of new chemotherapeutic agents.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

For researchers, scientists, and professionals in drug development, the proper handling and disposal of cytotoxic compounds is a matter of paramount importance. N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, a poten...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of cytotoxic compounds is a matter of paramount importance. N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, a potent nitrogen mustard derivative, necessitates a disposal protocol that is not only compliant with regulations but also grounded in a thorough understanding of its chemical reactivity. This guide provides a detailed, step-by-step methodology for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Understanding the Hazard: The Chemistry of a Cytotoxic Agent

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester possesses two key reactive moieties that dictate its hazardous nature: the N,N-bis(2-chloroethyl)amine group and the phenyl carbamate ester.

  • The Nitrogen Mustard Moiety: The bis(2-chloroethyl)amine functional group is characteristic of nitrogen mustards, a class of powerful alkylating agents. The high reactivity of the chloroethyl groups allows them to form highly electrophilic aziridinium ions, which can alkylate nucleophilic sites on biomolecules, leading to cellular toxicity. This reactivity is also the key to its degradation. The chloroethyl groups are susceptible to hydrolysis, a process that can be significantly accelerated under alkaline conditions.

  • The Phenyl Carbamate Ester: The phenyl carbamate portion of the molecule is also susceptible to hydrolysis, particularly under basic conditions. This reaction, known as saponification, breaks the ester bond to yield phenol and a carbamic acid derivative, which is often unstable and can further decompose.[1]

The disposal procedure outlined in this guide is designed to exploit these chemical vulnerabilities to break down the molecule into less toxic components.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed for the laboratory-scale disposal of small quantities of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester. It is crucial to perform this procedure in a designated area within a certified chemical fume hood.

Diagram of the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization (in fume hood) cluster_verification Verification & Final Disposal PPE Don Appropriate PPE Prepare Prepare Neutralization Solution (e.g., 2M NaOH) Designate Designate Waste Container Transfer Carefully Transfer Waste Designate->Transfer Begin Procedure AddBase Slowly Add Base to Waste Stir Stir at Room Temperature (monitor for exotherm) Wait Allow to React (e.g., 24 hours) CheckpH Check pH of Solution Wait->CheckpH After Reaction Period Neutralize Neutralize with Acid (if necessary) Label Label Waste Container Clearly Dispose Dispose as Hazardous Waste (via certified service)

Caption: Logical flow of the disposal procedure for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester.

Materials Required
MaterialSpecification
Personal Protective Equipment (PPE)
Chemical Splash GogglesANSI Z87.1 compliant
Face ShieldFull-face protection
Lab CoatChemical-resistant, disposable preferred
GlovesTwo pairs of nitrile gloves, outer pair with extended cuffs
RespiratorNIOSH-approved respirator with organic vapor cartridges
Reagents
Sodium Hydroxide (NaOH)Pellets or flakes, ACS grade or higher
Deionized Water
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)1M solution for neutralization
Equipment
Chemical Fume HoodCertified and functioning properly
Glass Beaker or FlaskAppropriately sized for the waste volume
Magnetic Stirrer and Stir Bar
pH Meter or pH paper
Hazardous Waste ContainerClearly labeled, compatible material
Procedure
  • Preparation and Donning of PPE:

    • Before beginning, ensure all necessary materials and equipment are readily available inside the chemical fume hood.

    • Don all required PPE: a lab coat, two pairs of nitrile gloves, chemical splash goggles, and a face shield.[2] A NIOSH-approved respirator should be used, especially when handling the solid compound.[2]

  • Preparation of the Alkaline Solution:

    • Prepare a 2 M solution of sodium hydroxide in deionized water. For example, to make 100 mL, carefully dissolve 8.0 g of NaOH pellets in approximately 80 mL of deionized water in a beaker, then dilute to a final volume of 100 mL. This process is exothermic, so it should be done with cooling and care.

  • Neutralization of the Compound:

    • For every 1 gram of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester waste, use at least 100 mL of the 2 M NaOH solution.

    • Place the waste material (whether solid or dissolved in an organic solvent) in a suitable glass container (beaker or flask) with a magnetic stir bar.

    • Slowly and carefully add the 2 M NaOH solution to the waste container while stirring. Be mindful of any potential exothermic reaction. If the solvent is immiscible with water, ensure vigorous stirring to promote reaction at the interface.

    • Allow the mixture to stir at room temperature in the fume hood for at least 24 hours. This extended period allows for the complete hydrolysis of both the nitrogen mustard and the carbamate ester functionalities. While some studies on similar compounds suggest that hydrolysis can occur more rapidly, a 24-hour period provides a greater margin of safety to ensure complete degradation.[3][4]

  • Post-Neutralization and Final Disposal:

    • After the 24-hour reaction period, check the pH of the solution to ensure it is still basic.

    • If necessary, neutralize the solution by slowly adding a 1M solution of hydrochloric or sulfuric acid until the pH is between 6 and 8.

    • The resulting neutralized solution, along with any disposable equipment that came into contact with the compound (e.g., gloves, pipette tips), should be collected in a clearly labeled hazardous waste container.[5][6]

    • The label should include the words "Hazardous Waste," the chemical constituents of the neutralized mixture, and the date of accumulation.[7]

    • Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management service. All disposal must comply with local, state, and federal regulations.[8][9]

Decontamination of Laboratory Equipment

Any non-disposable laboratory equipment, such as glassware or magnetic stirrers, that has been in contact with N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester must be thoroughly decontaminated.

Decontamination Workflow

DecontaminationWorkflow cluster_decon Decontamination Steps Rinse1 Initial Rinse with Solvent (e.g., ethanol or acetone) Soak Soak in 2M NaOH (for at least 24 hours) Rinse1->Soak Rinse2 Rinse with Deionized Water Soak->Rinse2 FinalRinse Final Rinse with Solvent Rinse2->FinalRinse Dry Air Dry in Fume Hood FinalRinse->Dry

Caption: Step-by-step process for decontaminating laboratory equipment.

Procedure:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual compound. Collect this rinse as hazardous waste.

  • Alkaline Soak: Immerse the equipment in a 2 M NaOH solution for at least 24 hours.[3]

  • Water Rinse: Thoroughly rinse the equipment with deionized water.

  • Final Rinse: Perform a final rinse with an appropriate solvent (e.g., ethanol or acetone).

  • Drying: Allow the equipment to air dry completely in the fume hood before reuse.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

  • Spills:

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • If trained and equipped to do so, contain the spill using a chemical spill kit.

    • For small spills, absorbent pads can be used. The contaminated pads should then be treated as hazardous waste.

    • For larger spills, follow your institution's specific emergency response procedures.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester to the medical personnel.

Conclusion: A Commitment to Safety

The disposal of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a task that demands meticulous attention to detail and a proactive approach to safety. By understanding the chemical principles behind its degradation and adhering to the established protocols for handling cytotoxic compounds, researchers can effectively neutralize this hazardous material and ensure a safe laboratory environment for themselves and their colleagues.

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